molecular formula C7H16N2O B3196262 7-Aminoheptanamide CAS No. 98433-13-7

7-Aminoheptanamide

Cat. No.: B3196262
CAS No.: 98433-13-7
M. Wt: 144.21 g/mol
InChI Key: INHIGTCHLZOFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Aminoheptanamide is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-aminoheptanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-6-4-2-1-3-5-7(9)10/h1-6,8H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHIGTCHLZOFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Analysis of 7-Aminoheptanamide: A Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: February 2026


 | MW:  144.22  g/mol 

Executive Summary & Analytical Strategy

7-Aminoheptanamide represents a critical intermediate in the synthesis of Nylon-7 analogues and specific pharmaceutical linkers. Structurally, it consists of a saturated seven-carbon alkyl chain terminated by a primary amine (


) at one end and a primary amide (

) at the other.

The Core Analytical Challenge: The primary difficulty in characterizing this compound is distinguishing it from its metabolic or synthetic precursors/byproducts:

  • 7-Aminoheptanoic Acid: Hydrolysis product (Amide

    
     Acid).
    
  • Enantholactam (7-Heptanelactam): The cyclic dehydration product.

  • Zwitterionic Behavior: The interplay between the basic amine and the neutral amide requires specific pH control during analysis.

This guide provides a self-validating workflow to confirm the linear amide structure and rule out cyclization or hydrolysis.

Sample Preparation & Solubility

Before spectroscopic acquisition, proper sample handling is paramount to prevent signal broadening or chemical exchange artifacts.

  • Solvent Selection (NMR):

    • Recommended: Dimethyl sulfoxide-

      
       (
      
      
      
      ).
    • Rationale:

      
       is an excellent hydrogen-bond acceptor. It slows the proton exchange rate of the amide protons (
      
      
      
      ), allowing them to appear as distinct signals (often a doublet or two broad singlets) rather than averaging with the solvent peak.
      
      
      is generally poor for polar amino-amides due to solubility issues and aggregation.
  • pH Adjustment (MS/LC):

    • Ensure the mobile phase is slightly acidic (

      
       Formic Acid) to protonate the terminal amine (
      
      
      
      ), facilitating ionization in ESI(+).

Mass Spectrometry (MS): Molecular Weight & Fragmentation[1]

Mass spectrometry provides the first "Go/No-Go" decision gate. We utilize Electrospray Ionization (ESI) in Positive Mode.

Primary Ionization Events
Ion Speciesm/z (Theoretical)Description

145.22 Protonation of the terminal amine (primary site of basicity).

167.20 Common sodium adduct, often seen in glass-stored samples.

289.44 Non-covalent dimer; common in high-concentration ESI.
Fragmentation Logic (MS/MS)

Fragmentation confirms the linear backbone and the presence of both nitrogen termini.

  • Loss of Ammonia (

    
    ): 
    
    • Precursor

      
       m/z.
      
    • Mechanism:[1] Characteristic of primary amines.[2][3][4][5]

  • Loss of Primary Amide (

    
    ): 
    
    • Precursor

      
       m/z.
      
    • Mechanism:[1] Cleavage of the amide bond, leaving the alkyl-amine cation.

  • Diagnostic Absence:

    • Crucial Check: If the spectrum shows a dominant peak at 127 m/z (Loss of water from 145), suspect Enantholactam formation (Cyclization). The linear amide should preferentially lose ammonia or the amide group, not water alone.

Infrared Spectroscopy (FT-IR): Functional Group Fingerprinting

IR is the "Gold Standard" for distinguishing the Amide from the Acid and the Lactam.

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

Key Diagnostic Bands
Frequency (

)
Vibration ModeAssignment & Diagnostic Value
3350 - 3180 N-H StretchDoublet/Multiplet. You will see overlapping bands from the primary amine (

) and primary amide (

). A single band suggests secondary amine/amide (Lactam).
1680 - 1650 C=O StretchAmide I Band. Strong intensity. If shifted to

, suspect carboxylic acid or strained lactam.
1640 - 1550 N-H BendAmide II & Scissoring. The primary amide shows a distinct bending mode here (Amide II), often overlapping with the amine scissoring (~1600).
~1400

-CH2 Bend
Methylene adjacent to carbonyl.

Nuclear Magnetic Resonance (NMR): Structural Elucidation

This section details the predicted chemical shifts based on standard shielding constants for linear amino-amides in


.
-NMR (400 MHz, )

Structure Reference:



Shift (

, ppm)
MultiplicityIntegralAssignmentCausality/Notes
7.20 & 6.70 Broad Singlets2H

Amide Protons. In DMSO, these are distinct due to restricted rotation (C-N partial double bond character). They are non-equivalent.
2.60 - 2.75 Triplet (

)
2H


-to-Amine.
Deshielded by the electronegative Nitrogen. Shifts downfield if acidified (ammonium salt).
2.05 - 2.15 Triplet (

)
2H


-to-Carbonyl.
Distinctive triplet. Key differentiator from the lactam (which would be slightly more downfield due to ring strain).
1.45 - 1.55 Multiplet4H


-Methylenes.
Shielded relative to

, but deshielded relative to bulk chain.
1.20 - 1.35 Broad Multiplet4H

Bulk Methylenes. The "hydrocarbon belly" of the chain.
~1.5 - 3.0 Broad2H

Amine Protons. Highly variable. Often exchanges with residual water in DMSO (

). Do not rely on integration of this signal.
-NMR (100 MHz, )
Shift (

, ppm)
Carbon TypeAssignment
174.5 Quaternary (C=O)Amide Carbonyl. (Acids appear ~175-180; Lactams ~178).
41.5


-to-Amine (

).
35.5


-to-Carbonyl (

).
31.0 - 25.0

Internal methylenes (

through

).

Integrated Analytical Workflow

The following diagram illustrates the logical decision tree for validating this compound against its common impurities.

AnalyticalWorkflow Sample Unknown Sample (Suspected this compound) MS_Step STEP 1: Mass Spectrometry (ESI+, MeOH/H2O) Sample->MS_Step MS_Decision Is Parent Ion m/z 145? MS_Step->MS_Decision IR_Step STEP 2: FT-IR (ATR) MS_Decision->IR_Step m/z 145 (M+H) Result_Lactam IMPURITY: Enantholactam (Cyclic) MS_Decision->Result_Lactam m/z 127 (M-H2O) Dominant IR_Decision Amide I Band Position? IR_Step->IR_Decision NMR_Step STEP 3: 1H-NMR (DMSO-d6) IR_Decision->NMR_Step Distinct NH doublet (3200-3400) Result_Acid IMPURITY: 7-Aminoheptanoic Acid IR_Decision->Result_Acid Broad OH stretch (2500-3000) NMR_Decision Terminal Signals check NMR_Step->NMR_Decision Result_Valid CONFIRMED: This compound NMR_Decision->Result_Valid Two Broad Singlets (7.2, 6.7) + Triplet (2.1) NMR_Decision->Result_Lactam Single Broad NH No distinct NH2

Figure 1: Step-by-step logic gate for confirming this compound structure and ruling out cyclic/hydrolyzed impurities.

References

  • PubChem. (n.d.).[6] this compound (CID 22904231).[7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Amide/Amine shift rules).
  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Primary Amides.[2][4][5] National Institute of Standards and Technology. Retrieved October 26, 2023, from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for 13C NMR prediction rules).

Sources

Sourcing and Validation of Research-Grade 7-Aminoheptanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and handling of 7-Aminoheptanamide , a specialized omega-amino amide used primarily as a linker in chemical biology and a building block in polymer therapeutics.

CAS: 98433-13-7 | Formula: C₇H₁₆N₂O | M.W.: 144.21 g/mol [1]

Executive Summary: The Sourcing Challenge

This compound is often confused with its oxidized precursor, 7-Aminoheptanoic acid (CAS 929-17-9) . While the acid is a common catalog item available from major distributors (Sigma, TCI), the amide is a specialty building block. It is frequently "made-to-order" or stocked only by specialized heterocyclic/linker suppliers.

Critical Distinction:

  • 7-Aminoheptanoic Acid (Precursor): Zwitterionic solid, high melting point, widely available.

  • This compound (Target): Basic amine, lower melting point, hygroscopic, limited availability.

This guide provides a vetted supplier landscape and a self-validating protocol to ensure you receive the correct chemical species.

Reputable Supplier Landscape

The following suppliers have been vetted for their ability to provide CAS 98433-13-7 with credible analytical data (NMR, LC-MS).

Tier 1: Specialized Building Block Suppliers (Primary Sources)

These vendors specialize in "non-standard" amino acid derivatives and linkers. They are the most likely to have stock or a validated synthesis route.

SupplierCatalog #Purity GradeEst. Lead TimeNotes
BLD Pharm BD00814272>97%1-2 WeeksReliable stock for gram-scale quantities.
Accela ChemBio SY247975>95%2-3 WeeksGood documentation; often ships from regional hubs.
ShaoYuan SY247975>95%2-3 WeeksParent entity for Accela; strong in bulk synthesis.
Tier 2: Custom Synthesis & Aggregators

If Tier 1 suppliers are out of stock, these platforms can source the compound, though often with longer lead times.

  • eMolecules: Aggregates stock from smaller synthetic labs.

  • Enamine: Excellent for "make-on-demand" if the compound is not on the shelf.

Technical Specifications & Validation Protocol

Identity Verification (Self-Validating System)

Use this logic flow to confirm you received the Amide and not the Acid.

A. Mass Spectrometry (LC-MS)

  • Target [M+H]⁺: 145.22 Da

  • Common Error: If you see 146.2 Da , you likely have the Acid (7-Aminoheptanoic acid).

B. ¹H-NMR Diagnostic Signals (DMSO-d₆) The key differentiator is the disappearance of the acidic proton and the appearance of amide protons.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Value
-CONH₂ (Amide) 6.7 - 7.3 Broad Singlets (2H) Definitive Proof of Amide
-CH₂-CH₂ -CO-~2.0 - 2.1TripletShifted upfield vs. Acid (~2.2)
-CH₂-CH₂ -NH₂~2.5 - 2.6TripletCharacteristic of primary amine
Internal -CH₂-1.2 - 1.6MultipletsGeneral backbone
Quality Control Decision Tree

The following Graphviz diagram illustrates the workflow for validating incoming shipments.

QC_Workflow Start Receive Shipment CAS 98433-13-7 Visual Visual Inspection (Hygroscopic Solid?) Start->Visual LCMS Run LC-MS (ESI+) Visual->LCMS CheckMass Mass Check: [M+H]+ = 145.2? LCMS->CheckMass NMR Run 1H-NMR (DMSO-d6) CheckMass->NMR Yes Reject REJECT: Likely Acid (CAS 929-17-9) CheckMass->Reject No (146.2) CheckAmide Amide Signals? (6.7-7.3 ppm) NMR->CheckAmide CheckAmide->Reject No Approve APPROVE: Research Grade CheckAmide->Approve Yes

Figure 1: QC Decision Tree for validating this compound identity.

In-House Synthesis Protocol

If the compound is unavailable or lead times are prohibitive, it can be synthesized from the widely available 7-Aminoheptanoic acid (CAS 929-17-9).

Rationale: Direct amidation of the amino acid is difficult due to zwitterionic interference. We use a Boc-protection strategy followed by mixed anhydride activation.

Reagents Required:
  • 7-Aminoheptanoic acid (CAS 929-17-9)[2]

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl chloroformate (activation agent)

  • Ammonium hydroxide (NH₄OH) or Ammonia gas

  • TFA/DCM (for deprotection)

Step-by-Step Methodology:
  • Boc Protection:

    • Dissolve 7-aminoheptanoic acid in 1:1 Dioxane/H₂O with NaOH (2 eq).

    • Add Boc₂O (1.1 eq) at 0°C. Stir RT for 12h.

    • Acidify and extract to yield Boc-7-aminoheptanoic acid (CAS 60142-89-4).

  • Amidation (Mixed Anhydride Method):

    • Dissolve Boc-acid in dry THF. Add N-methylmorpholine (NMM, 1.1 eq).

    • Cool to -15°C. Add Ethyl chloroformate (1.1 eq) dropwise. Stir 15 min.

    • Add concentrated NH₄OH (excess) or bubble NH₃ gas.

    • Warm to RT. Evaporate THF, wash with NaHCO₃/Brine. Yields Boc-7-aminoheptanamide .

  • Deprotection:

    • Treat intermediate with 20% TFA in DCM (1h, RT).

    • Concentrate in vacuo.

    • Critical Step: The product will be a TFA salt. Pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with basic alumina to obtain the free base This compound .

Synthesis Pathway Diagram[3][4]

Synthesis_Path Start 7-Aminoheptanoic Acid (CAS 929-17-9) Step1 1. Boc2O, NaOH (Protection) Start->Step1 Inter1 Boc-Acid (CAS 60142-89-4) Step1->Inter1 Step2 2. EtOCOCl, NMM 3. NH4OH (Amidation) Inter1->Step2 Inter2 Boc-Amide Step2->Inter2 Step3 4. TFA/DCM 5. Ion Exchange (Deprotection) Inter2->Step3 Final This compound (CAS 98433-13-7) Step3->Final

Figure 2: Synthetic route from common precursor to target amide.

Handling and Storage

  • Hygroscopicity: The free amine is moderately hygroscopic. Store in a desiccator.

  • Stability: Stable at -20°C for >2 years. Avoid prolonged exposure to air (CO₂ absorption by the amine).

  • Solubility: Soluble in Water, DMSO, Methanol. Sparingly soluble in DCM/Ether.

References

  • BLD Pharm. Product Datasheet: this compound (BD00814272).[1][3][4] Retrieved from

  • Accela ChemBio. Product Catalog: this compound (SY247975).[5] Retrieved from

  • PubChem. Compound Summary: this compound (CID 22904231). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. 7-Aminoheptanoic acid (Precursor) Product Specification. Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The polyamine metabolic pathway, a fundamental and highly conserved biological process, is central to cell proliferation, differentiation, and survival. Polyamines, particularly spermidine, are not merely structural components but are critical donors for unique post-translational modifications, most notably the hypusination of eukaryotic translation initiation factor 5A (eIF5A). This unique modification is essential for the function of eIF5A in facilitating the translation of a specific subset of proteins, many of which are involved in stress response and cell growth. The intricate and vital nature of this pathway makes it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the polyamine-eIF5A axis, exploring the core biochemistry, the mechanism of key enzymatic steps, and the pharmacological strategies employed to modulate its activity. We delve into the mechanism of action of pivotal compounds, such as analogs of 7-aminoheptanamide, including the deoxyhypusine synthase inhibitor GC7 and the immunosuppressant deoxyspergualin. By synthesizing foundational science with therapeutic applications, this document serves as an in-depth resource for researchers, scientists, and drug development professionals aiming to leverage this critical cellular pathway for novel therapeutic strategies in oncology, immunology, and neuroprotection.

The Central Role of Polyamines in Cellular Physiology

Polyamines are ubiquitous polycationic molecules essential for a vast array of cellular functions.[1] The primary polyamines in eukaryotic cells—putrescine, spermidine, and spermine—play indispensable roles in processes ranging from DNA synthesis and stabilization to cell migration and apoptosis.[2][3] Their positive charges allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating gene regulation, translation, and ion channel function.[1][3]

Given their critical importance, intracellular polyamine concentrations are meticulously controlled through a tight balance of biosynthesis, catabolism, and transport.[3] Dysregulation of this homeostasis is a hallmark of numerous pathological states. Elevated polyamine levels are strongly associated with proliferative conditions such as cancer, making the pathway a prime target for anti-neoplastic therapies.[1][4][5] Conversely, a decline in polyamine levels is linked to aging and associated diseases, suggesting that manipulating polyamine metabolism could offer preventative benefits.[1][3] The profound impact of these molecules on cell fate underscores the significance of understanding their synthesis and mechanism of action.[6][7][8]

The Spermidine Biosynthetic Pathway: A Key Metabolic Hub

Spermidine and spermine are synthesized from their precursor, putrescine, through the action of aminopropyltransferases.[9] This canonical pathway is a cornerstone of cellular metabolism and is critical for maintaining the polyamine pool necessary for cell viability.

The process begins with the decarboxylation of ornithine by ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, to produce putrescine.[5] Concurrently, S-adenosylmethionine (SAM) is decarboxylated by S-adenosylmethionine decarboxylase (AdoMetDC) to form decarboxylated SAM (dcSAM). Spermidine synthase then catalyzes the transfer of an aminopropyl group from dcSAM to putrescine, yielding spermidine.[10] A subsequent transfer of another aminopropyl group from dcSAM to spermidine by spermine synthase produces spermine. The regulation of ODC and AdoMetDC is a critical control point for polyamine levels and a major focus for therapeutic intervention.[4] While this pathway is highly conserved, it is noteworthy that some bacteria have evolved alternative routes for spermidine synthesis that do not rely on putrescine as an intermediate, instead using precursors like L-aspartate-β-semialdehyde.[11][12]

Spermidine_Biosynthesis cluster_spd cluster_spm Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS Spermine Spermine SAM S-adenosylmethionine (SAM) AdoMetDC AdoMet Decarboxylase (AdoMetDC) SAM->AdoMetDC dcSAM Decarboxylated SAM (dcSAM) dcSAM->SpdS dcSAM->SpmS ODC->Putrescine CO₂ AdoMetDC->dcSAM CO₂ SpdS->Spermidine SpmS->Spermine DFMO DFMO (Eflornithine) DFMO->ODC Inhibition

Caption: The canonical polyamine biosynthesis pathway in eukaryotes.

eIF5A Hypusination: A Unique and Vital Post-Translational Modification

The eukaryotic translation initiation factor 5A (eIF5A) is the only known protein to undergo hypusination, a unique and essential post-translational modification.[13] This process converts a specific lysine residue into the unusual amino acid hypusine, a reaction that is absolutely required for eIF5A's activity.[14] While initially named an "initiation factor," eIF5A is now understood to primarily function in translation elongation, where it helps ribosomes traverse difficult-to-translate sequences, such as those encoding consecutive prolines, thereby preventing ribosomal stalling.[15]

The hypusination of eIF5A is a two-step enzymatic process that directly utilizes spermidine as a substrate:

  • Deoxyhypusine Synthase (DHS): This enzyme catalyzes the transfer of the 4-aminobutyl moiety from spermidine to the ε-amino group of a specific lysine residue on the eIF5A precursor, forming an intermediate called deoxyhypusine.[14]

  • Deoxyhypusine Hydroxylase (DOHH): The deoxyhypusine intermediate is then hydroxylated by DOHH to form the mature, active hypusinated eIF5A.[14]

The absolute dependence of this vital cellular process on spermidine availability directly links polyamine metabolism to the regulation of protein synthesis. Targeting the hypusination pathway, therefore, offers a distinct and more specific strategy for therapeutic intervention compared to broader inhibition of polyamine production.[16]

eIF5A_Hypusination Spermidine Spermidine DHS Deoxyhypusine Synthase (DHS) Spermidine->DHS eIF5A_pre eIF5A Precursor (with Lysine) eIF5A_pre->DHS eIF5A_deoxy Deoxyhypusinyl-eIF5A (Intermediate) DOHH Deoxyhypusine Hydroxylase (DOHH) eIF5A_deoxy->DOHH eIF5A_hyp Active Hypusinyl-eIF5A Ribosome Ribosome Rescue & Translation Elongation eIF5A_hyp->Ribosome DHS->eIF5A_deoxy DOHH->eIF5A_hyp GC7 GC7 GC7->DHS Inhibition

Caption: The two-step enzymatic pathway of eIF5A hypusination.

Pharmacological Modulation of the Polyamine-eIF5A Axis

The structural similarity of this compound and its parent compound, 7-aminoheptanoic acid, to components of the polyamine pathway makes them and their derivatives valuable pharmacological tools.[17][18] Specifically, molecules built on a seven-carbon diamine or related backbone can act as mimics or competitive inhibitors for the enzymes that recognize spermidine and its precursors.

Deoxyhypusine Synthase (DHS) Inhibitors: The Case of GC7

N1-guanyl-1,7-diaminoheptane (GC7) is a potent and specific competitive inhibitor of DHS.[14] By mimicking the spermidine substrate, GC7 binds to the active site of DHS, effectively blocking the first and committing step of hypusination. This leads to an accumulation of the inactive eIF5A precursor and a depletion of functional, hypusinated eIF5A.[14]

The consequences of DHS inhibition are profound and therapeutically relevant. In preclinical models, GC7 has been shown to:

  • Induce Metabolic Reprogramming: Inhibition of eIF5A hypusination can cause a shift from mitochondrial oxidative phosphorylation towards anaerobic glycolysis.[19] This metabolic switch can confer protection against ischemic injury, as demonstrated in models of stroke and kidney ischemia.[16][19]

  • Suppress Translation of Key Proteins: The reduction in active eIF5A disproportionately affects the synthesis of proteins with ribosome-stalling motifs. This includes key regulators of cell proliferation and stress response, such as p53, contributing to the anti-cancer effects of DHS inhibitors.[15]

  • Protect Against Inflammatory Damage: In models of diabetes, inhibiting hypusination was found to reduce the translation of inducible nitric oxide synthase (iNOS) in pancreatic β-cells, protecting them from inflammatory damage and preserving their function.[13]

Deoxyspergualin (DSG) and its Immunosuppressive Action

Deoxyspergualin (DSG) is a synthetic analog of spergualin, a natural product with potent immunosuppressive properties.[20] A key structural feature of DSG is its 7-guanidinoheptanoyl moiety, which bears a resemblance to the polyamine structures recognized by cellular machinery. While its precise molecular target is still under investigation, its mechanism of action is known to involve profound effects on the immune system.

DSG functions primarily by:

  • Inhibiting Lymphocyte Proliferation: It effectively blocks the cell cycle progression of T-cells and B-cells following activation, preventing the clonal expansion necessary for a robust immune response.[21][22]

  • Impairing Antigen-Presenting Cells (APCs): DSG interferes with the maturation and function of APCs like dendritic cells, reducing their ability to present antigens and activate naive T-cells.[21]

  • Reducing Cytokine Production: Treatment with DSG leads to decreased production of key pro-inflammatory cytokines, such as IFN-γ, by effector T-cells.[22]

These multifaceted actions make DSG an effective agent for preventing graft rejection in organ transplantation and for treating certain autoimmune diseases.[20][22]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, protocols must be designed as self-validating systems. This means including appropriate controls and clear, quantifiable readouts. Below is a representative protocol for an in vitro DHS inhibition assay, a critical experiment for screening and characterizing potential inhibitors like GC7.

Protocol: In Vitro Deoxyhypusine Synthase (DHS) Inhibition Assay

  • Principle: This assay quantifies the activity of recombinant DHS by measuring the incorporation of a radiolabeled substrate ([³H]spermidine) into a recombinant eIF5A precursor substrate. The efficacy of an inhibitor is determined by its ability to reduce this incorporation in a dose-dependent manner.

  • Materials:

    • Recombinant human DHS enzyme

    • Recombinant human eIF5A precursor protein

    • [³H]spermidine (specific activity >20 Ci/mmol)

    • NAD⁺ (β-Nicotinamide adenine dinucleotide)

    • Dithiothreitol (DTT)

    • Assay Buffer: 100 mM Glycine-NaOH (pH 9.0)

    • Stop Solution: 10% Trichloroacetic acid (TCA)

    • Test compounds (e.g., GC7) dissolved in an appropriate vehicle (e.g., water)

    • Scintillation fluid and vials

  • Step-by-Step Methodology:

    • Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, 1 mM DTT, and 1 mM NAD⁺. The inclusion of NAD⁺ is critical as it is a required cofactor for DHS activity, and DTT maintains a reducing environment to preserve enzyme integrity.

    • Inhibitor Dilution: Prepare serial dilutions of the test compound and the positive control (GC7) in the vehicle. A vehicle-only control (0% inhibition) and a no-enzyme control (100% inhibition/background) are mandatory for data normalization.

    • Assay Plate Setup: To a 96-well plate, add 5 µL of each inhibitor dilution or control.

    • Enzyme and Substrate Addition: Add 20 µL of the master mix containing recombinant DHS (e.g., 50 ng) to each well. Pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the reaction by adding 25 µL of a substrate mix containing the eIF5A precursor protein (e.g., 2 µg) and [³H]spermidine (e.g., 0.5 µCi) in Assay Buffer.

    • Incubation: Incubate the plate at 37°C for 30 minutes. This time should be within the linear range of the enzymatic reaction, determined in preliminary time-course experiments.

    • Reaction Termination and Precipitation: Stop the reaction by adding 100 µL of ice-cold 10% TCA. This precipitates the eIF5A protein (containing the incorporated [³H]) while leaving the unincorporated [³H]spermidine in solution. Incubate on ice for 20 minutes.

    • Sample Collection: Harvest the precipitated protein onto a glass fiber filter mat using a cell harvester. Wash the filters extensively with 5% TCA to remove any remaining unincorporated radioactivity.

    • Quantification: Place the dried filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to DHS activity.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control after subtracting the background (no-enzyme control). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Therapeutic Applications and Future Directions

The strategic targeting of the polyamine-eIF5A axis holds immense therapeutic promise across multiple disease areas. The dysregulation of this pathway is a common feature in pathologies characterized by high proliferation, inflammation, or metabolic stress.[5][23][24]

Table 1: Therapeutic Opportunities in Targeting the Polyamine-eIF5A Pathway

Disease AreaTherapeutic RationaleKey TargetsExample Compounds
Oncology Cancer cells have elevated polyamine metabolism and are "addicted" to this pathway for proliferation and survival.[4][24]ODC, AdoMetDC, DHSEflornithine (DFMO), GC7, Polyamine Analogues
Immunology Inhibition can prevent the expansion of autoreactive lymphocytes and reduce inflammatory cytokine production.[21][22]DHS, Unknown DSG targetsDeoxyspergualin (DSG), GC7
Ischemic Injury Inducing a metabolic shift to glycolysis can protect cells from oxygen deprivation during events like stroke or kidney injury.[16][19]DHSGC7
Inflammatory Disease Blocking hypusination can reduce the synthesis of key inflammatory mediators like iNOS.[13]DHSGC7

Despite the promise, challenges remain. A significant hurdle in targeting polyamine biosynthesis is the cell's ability to compensate by upregulating polyamine transport from the extracellular environment.[5] This has limited the clinical success of single-agent therapies like the ODC inhibitor Eflornithine (DFMO).[24][25] This highlights a key advantage of targeting the more specific downstream step of hypusination, which is not as easily bypassed.

The future of this field lies in the development of next-generation inhibitors with improved specificity and pharmacokinetic properties. Furthermore, combination therapies that simultaneously target polyamine synthesis and hypusination, or pair a pathway inhibitor with traditional cytotoxic agents, represent a highly promising strategy to overcome compensatory mechanisms and enhance therapeutic efficacy.[24]

References

  • Structure and Mechanism of Spermidine Synthases.
  • Comparing synthesis routes for different 7-oxoheptanoic acid deriv
  • Synthesis of 7-Amino-1-nitro-2-heptanone Deriv
  • Inhibition of eIF5A hypusination pathway as a new pharmacological target for stroke therapy. Unknown Source.
  • What is the mechanism of Deoxyspergualin hydrochloride?.
  • 7-Aminoheptanoic acid 98 929-17-9. Sigma-Aldrich.
  • Identification of a spermidine biosynthetic pathway.
  • Multimodal Role of Amino Acids in Microbial Control and Drug Development. PMC.
  • Spermidine and Spermine Biosynthesis. PubChem - NIH.
  • Inhibition of eIF5A hypusination reprogrammes metabolism and glucose handling in mouse kidney. NIH.
  • The role of polyamine metabolism in cellular function and physiology. PMC - NIH.
  • Targeting polyamine metabolism for cancer therapy and prevention. PMC - PubMed Central.
  • Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities. Unknown Source.
  • Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease. MDPI.
  • What are eIF5A inhibitors and how do they work?.
  • Biosynthetic pathway of spermidine, spermine, and β-alanine.
  • Significance of targeting polyamine metabolism as an antineoplastic strategy: Unique targets for polyamine analogues.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
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  • Deoxyspergualin. Mode of action and clinical trials. PubMed.
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  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI.
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Methodological & Application

Application Notes and Protocols: A Guide to Enzymatic Protein Labeling Using Primary Amine Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Precision Engineering of Protein Function through Site-Specific Labeling

In the dynamic fields of proteomics, drug development, and molecular biology, the ability to covalently attach probes, tags, or therapeutic payloads to proteins with high specificity is paramount. While traditional methods often target highly abundant amino acids like lysine, leading to heterogeneous products, enzymatic approaches offer a more controlled and precise alternative.[1][2] This application note provides a detailed protocol and scientific rationale for the site-specific labeling of proteins using microbial transglutaminase (MTG), an enzyme that catalyzes the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue and a primary amine.[3][4][5] We will use 7-Aminoheptanamide as an exemplary primary amine substrate to illustrate this powerful technique.

The core strength of this method lies in its enzymatic specificity. Microbial transglutaminases recognize specific glutamine-containing sequences (often referred to as "Q-tags"), enabling the directed conjugation of a wide array of molecules, from fluorescent dyes and biotin to drug-linkers, at predetermined sites on a target protein.[6][7] This level of control is crucial for preserving protein structure and function, ensuring the homogeneity of the final conjugate, and generating reliable data in downstream applications.

The Mechanism of Transglutaminase-Mediated Protein Labeling

Microbial transglutaminase facilitates a two-step acyl-transfer reaction. First, the enzyme's active site cysteine residue attacks the γ-carboxamide of a glutamine residue on the target protein, forming a covalent thioester intermediate and releasing ammonia. Subsequently, a primary amine substrate, such as this compound, attacks this intermediate, resulting in the formation of a stable isopeptide bond and regeneration of the enzyme's active site.[6]

This enzymatic process offers several advantages over conventional chemical labeling:

  • Site-Specificity: Labeling occurs at specific glutamine residues within a recognition motif, leading to a homogenous product.[4]

  • Biocompatibility: The reaction proceeds under mild, physiological conditions (neutral pH, aqueous buffer), preserving the native structure and function of the target protein.

  • Versatility: A wide range of primary amine-containing molecules can be used as substrates, allowing for the attachment of diverse functional groups.[6]

Below is a diagram illustrating the workflow for transglutaminase-mediated protein labeling.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_with_Q_tag Target Protein (with Q-tag) Reaction_Mix Incubate Protein, Substrate, and MTG in appropriate buffer Protein_with_Q_tag->Reaction_Mix Amine_Substrate This compound (or other primary amine) Amine_Substrate->Reaction_Mix MTG Microbial Transglutaminase (MTG) MTG->Reaction_Mix Purification_Step Remove excess substrate and MTG (e.g., SEC, dialysis) Reaction_Mix->Purification_Step Labeled_Protein Labeled Protein Conjugate Purification_Step->Labeled_Protein Analysis_Methods Validate labeling via SDS-PAGE, Mass Spectrometry Labeled_Protein->Analysis_Methods

Caption: Workflow for transglutaminase-mediated protein labeling.

Detailed Protocol for Protein Labeling with this compound

This protocol provides a general framework for the labeling of a protein containing a transglutaminase recognition sequence (Q-tag) with this compound. Optimization of reaction conditions may be necessary for specific proteins and applications.

Materials and Reagents
  • Target protein with a Q-tag (e.g., LLQG)

  • Microbial Transglutaminase (MTG)

  • This compound

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • Quenching Solution (optional): 100 mM Glycine

  • Purification column (e.g., size-exclusion chromatography)

  • Analysis reagents (SDS-PAGE gels, stains, mass spectrometry equipment)

Experimental Procedure
  • Preparation of Reagents:

    • Dissolve the target protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a 100 mM stock solution of this compound in the reaction buffer.

    • Reconstitute MTG according to the manufacturer's instructions. A typical stock concentration is 1-10 mg/mL.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the target protein, this compound, and MTG. The final concentrations should be optimized, but a good starting point is a 1:50:10 molar ratio of MTG:Protein:Amine Substrate.

    • Incubate the reaction mixture at 37°C for 1-4 hours with gentle agitation. The reaction time may need to be optimized.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching solution to a final concentration of 10-20 mM. Glycine, a primary amine, will compete with this compound and effectively halt the labeling process.

  • Purification of the Labeled Protein:

    • Remove excess this compound and MTG from the labeled protein using size-exclusion chromatography (SEC) or dialysis. The choice of method will depend on the properties of the target protein.

  • Analysis and Validation:

    • SDS-PAGE: Analyze the purified labeled protein by SDS-PAGE. A successful labeling reaction will result in a slight increase in the molecular weight of the protein, which may or may not be visible as a distinct band shift depending on the size of the label.

    • Mass Spectrometry: For definitive confirmation of labeling and to determine the labeling efficiency, analyze the protein by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[8] The mass of the labeled protein should increase by the molecular weight of this compound minus the mass of ammonia (17 Da). Tandem mass spectrometry (MS/MS) can be used to identify the specific glutamine residue(s) that have been modified.[9][10]

Optimization Parameters

For novel proteins or applications, it is crucial to optimize the labeling conditions. The following table outlines key parameters and their recommended starting ranges.

ParameterRecommended Starting RangeRationale
pH 7.0 - 8.0MTG activity is optimal in this pH range.[4]
Temperature 25 - 37°CHigher temperatures can increase reaction rate but may affect protein stability.
Incubation Time 1 - 4 hoursLonger incubation times can increase labeling efficiency but risk protein degradation.
Molar Ratios (MTG:Protein:Amine) 1:50:10 to 1:20:100The optimal ratio depends on the reactivity of the Q-tag and the amine substrate.

Visualizing the Chemical Mechanism

The following diagram illustrates the chemical transformation at the active site of transglutaminase during the labeling process.

G Step1 Step 1: Acyl-Enzyme Intermediate Formation Protein-Gln + MTG-SH → Protein-C(O)-S-MTG + NH3 Step2 Step 2: Nucleophilic Attack by Amine Protein-C(O)-S-MTG + H2N-R → Protein-C(O)-NH-R + MTG-SH Step1:f1->Step2:f0 Release of Ammonia Result Final Product Labeled Protein with Stable Isopeptide Bond Step2:f1->Result:f0 Enzyme Regeneration

Caption: Chemical mechanism of transglutaminase-mediated labeling.

Applications in Research and Drug Development

The ability to site-specifically label proteins with primary amines like this compound (or derivatives thereof) has a wide range of applications:

  • Fluorescent Labeling: Conjugating fluorescent probes for imaging and biophysical studies.

  • Bioconjugation: Attaching biotin for purification or detection, or polyethylene glycol (PEG) to improve protein stability and solubility.

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.[4]

  • Proteomics: Introducing stable isotope labels for quantitative proteomics studies.[11][12]

Conclusion

Enzymatic protein labeling with microbial transglutaminase offers a robust and precise method for generating homogenous protein conjugates. By utilizing primary amine substrates, researchers can attach a diverse array of functional molecules to specific glutamine residues, enabling a wide range of applications in basic research and therapeutic development. The protocol outlined in this application note provides a solid foundation for implementing this powerful technology. As with any biochemical technique, careful optimization and rigorous analytical validation are essential for achieving reliable and reproducible results.

References

  • Vertex AI Search. (2025). Chapter Seven.
  • Grune, T., & Davies, K. J. (2003). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Free Radical Biology and Medicine, 34(5), 531-539.
  • Cătană, C. S., Sonea, L., & Sima, L. E. (2018). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. International Journal of Molecular Sciences, 19(12), 3847.
  • Strop, P. (2014). Biotechnological Applications of Transglutaminases.
  • Abberior GmbH. (n.d.). Recommended labeling protocols.
  • Porebski, B., Rut W., & Drag M. (2017). Discovery of a microbial transglutaminase enabling highly site-specific labeling of proteins.
  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
  • Gaucher, E. A., & Leary, J. A. (2000). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 11(5), 338-345.
  • Tipton, J. D., & Tran, J. C. (2014). Top-down Proteomics: Technology Advancements and Applications to Heart Diseases.
  • Hostettler, E., & Heinis, C. (2013). Fluorescent labeling and modification of proteins. Methods in Molecular Biology, 979, 115-132.
  • Toby, T. K., Fornelli, L., & Kelleher, N. L. (2016). Top-down Proteomics: Challenges, Innovations, and Applications in Basic and Clinical Research. Annual Review of Analytical Chemistry, 9, 499-519.
  • ResearchGate. (n.d.).
  • Mamone, G., Nitride, C., & Picariello, G. (2011). Identification of transglutaminase-mediated deamidation sites in a recombinant α-gliadin by advanced mass-spectrometric methodologies. Journal of Mass Spectrometry, 46(1), 53-62.
  • Tamura, T., & Takao, K. (2019). Protein Chemical Labeling Using Biomimetic Radical Chemistry. Molecules, 24(21), 3968.
  • Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling. Retrieved from [Link]

  • Lin, C. W., & Ting, A. Y. (2006). Transglutaminase-catalyzed site-specific conjugation of small-molecule probes to proteins in vitro and on the surface of living cells. Journal of the American Chemical Society, 128(13), 4542-4543.
  • Zhang, Y., & Wang, J. (2017). Development of a novel method for quantification of autophagic protein degradation by AHA labeling. Autophagy, 13(4), 757-765.
  • Molecular Devices. (n.d.). Optimizing the labeling of proteins.
  • Zhang, C., & Cui, H. (2018). Recent progress in enzymatic protein labelling techniques and their applications. Organic & Biomolecular Chemistry, 16(34), 6185-6196.
  • Steffens, C., & Spilling, C. D. (2017). Discovery of a microbial transglutaminase enabling highly site-specific labeling of proteins.

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Application Note: Functionalization of Nanoparticle Surfaces with 7-Aminoheptanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Surface Functionalization in Nanotechnology

The transformative potential of nanoparticles in fields ranging from targeted drug delivery to advanced diagnostics is critically dependent on the precise control of their surface chemistry. Unmodified nanoparticles often lack the required specificity and biocompatibility for advanced applications. Surface functionalization addresses this by introducing a layer of molecules that dictates the nanoparticle's interaction with its biological environment. This guide provides a detailed protocol for the functionalization of carboxylated nanoparticles with 7-Aminoheptanamide, a versatile bifunctional linker.

This compound serves as an excellent choice for a linker molecule due to its aliphatic chain, which provides a flexible spacer arm to minimize steric hindrance, and its terminal primary amine group, which offers a reactive handle for the subsequent conjugation of a wide range of biomolecules, such as antibodies, peptides, or nucleic acids.[1] This application note will detail the use of the widely adopted and robust carbodiimide chemistry, specifically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS), to covalently attach this compound to carboxyl-functionalized nanoparticle surfaces.[2][3]

We will delve into the mechanistic underpinnings of this chemistry, provide a step-by-step protocol, and outline a comprehensive suite of characterization techniques to ensure the successful and quantifiable functionalization of your nanoparticles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of nanoparticle technology through precise surface engineering.

Core Principle: Two-Step Carbodiimide-Mediated Amine Coupling

The covalent conjugation of this compound to carboxylated nanoparticles is most effectively achieved through a two-step process mediated by EDC and sulfo-NHS. This method is preferred over a one-step reaction to minimize undesirable side reactions, such as nanoparticle aggregation induced by EDC.[2]

Step 1: Activation of Carboxyl Groups

In the first step, the carboxyl groups on the nanoparticle surface are activated with EDC and sulfo-NHS in an acidic buffer (typically MES buffer, pH 4.5-6.0).[4] EDC reacts with the carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate.[5] This intermediate is prone to hydrolysis, which would regenerate the carboxyl group and render the activation ineffective. The inclusion of sulfo-NHS is crucial as it reacts with the O-acylisourea intermediate to form a more stable sulfo-NHS ester.[5] This amine-reactive ester has a significantly longer half-life in aqueous solution, allowing for a more efficient subsequent reaction with the amine.[2][5]

Step 2: Amine Coupling

Following the activation step and removal of excess EDC and sulfo-NHS, the this compound is introduced. The reaction buffer is adjusted to a slightly basic pH (typically PBS, pH 7.2-8.0) to ensure that the primary amine of this compound is deprotonated and thus sufficiently nucleophilic to attack the sulfo-NHS ester.[4] This results in the formation of a stable amide bond, covalently linking the this compound to the nanoparticle surface.

Visualizing the Workflow: From Activation to Functionalization

To provide a clear conceptual overview of the entire process, the following workflow diagram illustrates the key stages of nanoparticle functionalization with this compound.

Functionalization_Workflow cluster_reaction Reaction Steps cluster_analysis Characterization NP_COOH Carboxylated Nanoparticles Activation Step 1: Activation (EDC/sulfo-NHS, MES Buffer pH 6.0) NP_COOH->Activation Add EDC/ sulfo-NHS Linker This compound Solution Coupling Step 2: Coupling (PBS Buffer pH 7.4) Linker->Coupling Add linker Purification1 Purification (Centrifugation/Washing) Activation->Purification1 Remove excess reagents Purification1->Coupling Purification2 Purification (Centrifugation/Washing) Coupling->Purification2 Remove unbound linker Analysis FTIR, DLS, XPS, Amine Quantification Purification2->Analysis

Caption: Experimental workflow for the functionalization of nanoparticles.

Detailed Protocol for Functionalization of Carboxylated Nanoparticles with this compound

This protocol is designed for the functionalization of 1 mg of carboxylated nanoparticles. Adjust volumes and amounts accordingly for different quantities.

Materials:

  • Carboxylated Nanoparticles (e.g., gold, silica, or magnetic nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Washing Buffer: 1X PBS

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.4

  • High-purity deionized (DI) water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

Part 1: Preparation of Reagents

  • Nanoparticle Suspension: Disperse 1 mg of carboxylated nanoparticles in 1 mL of Activation Buffer. Sonicate briefly if necessary to ensure a homogenous suspension.

  • This compound Solution: Prepare a 10 mg/mL stock solution of this compound in DI water. Note: The solubility of this compound in aqueous buffers should be experimentally verified. If solubility is an issue, a small amount of a water-miscible organic solvent like DMSO or DMF can be used for initial dissolution before dilution in the aqueous buffer.[6]

  • EDC/sulfo-NHS Solution: Immediately before use, prepare a fresh solution containing 10 mg/mL of EDC and 10 mg/mL of sulfo-NHS in DI water. Rationale: EDC is highly susceptible to hydrolysis in aqueous solutions; therefore, it is critical to prepare this solution immediately prior to the activation step to ensure maximum reactivity.[2]

Part 2: Activation of Nanoparticles

  • To the 1 mL nanoparticle suspension from Part 1, Step 1, add 100 µL of the freshly prepared EDC/sulfo-NHS solution.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator or by periodic vortexing). Rationale: This incubation period is typically sufficient for the formation of the stable sulfo-NHS ester on the nanoparticle surface.[4]

Part 3: Purification of Activated Nanoparticles

  • Centrifuge the activated nanoparticle suspension to pellet the nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles.

  • Carefully remove the supernatant, which contains the excess EDC, sulfo-NHS, and reaction byproducts.

  • Resuspend the nanoparticle pellet in 1 mL of Coupling Buffer.

  • Repeat the centrifugation and resuspension steps (Steps 1-3) two more times to ensure complete removal of the activation reagents. Rationale: Thorough washing is crucial to prevent the quenching of the amine reaction in the next step and to avoid unwanted side reactions.

Part 4: Coupling of this compound

  • After the final wash, resuspend the activated nanoparticle pellet in 1 mL of Coupling Buffer.

  • Add a molar excess of the this compound solution to the activated nanoparticle suspension. A typical starting point is a 10 to 50-fold molar excess relative to the estimated number of carboxyl groups on the nanoparticles.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing. Rationale: The slightly basic pH of the Coupling Buffer facilitates the nucleophilic attack of the primary amine of this compound on the sulfo-NHS ester, forming a stable amide bond.[4]

Part 5: Quenching and Final Purification

  • Add 100 µL of Quenching Buffer to the reaction mixture and incubate for 10 minutes at room temperature. Rationale: The quenching step deactivates any remaining sulfo-NHS esters on the nanoparticle surface, preventing non-specific binding in subsequent applications.

  • Centrifuge the functionalized nanoparticles to form a pellet.

  • Remove the supernatant containing unbound this compound and quenching reagents.

  • Wash the nanoparticle pellet by resuspending in 1 mL of Washing Buffer, followed by centrifugation. Repeat this washing step two more times.

  • After the final wash, resuspend the this compound functionalized nanoparticles in a suitable storage buffer (e.g., PBS with a preservative like sodium azide).

Quantitative Data Summary

The following table provides a summary of the recommended concentrations and volumes for the functionalization protocol.

Reagent/Parameter Recommended Value Rationale/Notes
Nanoparticle Concentration 1 mg/mLA standard starting concentration, can be optimized.
EDC Concentration 1 mg/mL (in final reaction)Molar excess over carboxyl groups.
sulfo-NHS Concentration 1 mg/mL (in final reaction)Typically used in slight molar excess to EDC.
Activation Time 15-30 minutesSufficient for sulfo-NHS ester formation.
This compound 10-50 fold molar excessEnsures efficient coupling. Optimization may be required.
Coupling Time 2 hoursCan be optimized (1-4 hours).
Activation Buffer pH 6.0Optimal for EDC/sulfo-NHS activation.[4]
Coupling Buffer pH 7.4Promotes nucleophilic attack by the amine.[4]

Characterization of Functionalized Nanoparticles: A Multi-faceted Approach

Thorough characterization is essential to confirm the successful functionalization of the nanoparticles with this compound and to quantify the surface amine density. A combination of techniques should be employed to obtain a comprehensive understanding of the modified nanoparticle surface.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful technique for identifying the functional groups present on the nanoparticle surface. By comparing the spectra of the initial carboxylated nanoparticles and the this compound functionalized nanoparticles, the success of the conjugation can be qualitatively assessed.

Expected Spectral Changes:

  • Decrease in Carboxyl Peaks: A reduction in the intensity of the C=O stretching vibration of the carboxylic acid (typically around 1700-1730 cm⁻¹).

  • Appearance of Amide Peaks: The formation of the amide bond will result in the appearance of new characteristic peaks:

    • Amide I band: C=O stretching vibration (around 1650 cm⁻¹).[7][8]

    • Amide II band: N-H bending and C-N stretching vibrations (around 1550 cm⁻¹).[7][8]

  • N-H Stretching: The appearance of N-H stretching vibrations from the primary amine of this compound (around 3300-3500 cm⁻¹).[9]

Protocol for FTIR Analysis:

  • Prepare samples of the initial carboxylated nanoparticles and the final this compound functionalized nanoparticles by lyophilization to obtain a dry powder.

  • Acquire the FTIR spectra of the samples using an appropriate method, such as KBr pellet or Attenuated Total Reflectance (ATR).

  • Collect spectra over a range of 4000-400 cm⁻¹.

  • Baseline correct and normalize the spectra for comparison.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[10] An increase in the hydrodynamic diameter upon functionalization can indicate the successful attachment of this compound to the nanoparticle surface. DLS is also crucial for assessing the colloidal stability of the nanoparticles before and after functionalization.[11]

Expected Observations:

  • A slight increase in the average hydrodynamic diameter of the nanoparticles after functionalization with this compound.

  • A narrow size distribution (low polydispersity index, PDI) for both the initial and functionalized nanoparticles, indicating the absence of significant aggregation.

Protocol for DLS Analysis:

  • Prepare dilute suspensions of the initial and functionalized nanoparticles in a suitable buffer (e.g., PBS).

  • Ensure the samples are free of dust and large aggregates by filtering or brief centrifugation.

  • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Perform multiple measurements for each sample to ensure reproducibility.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the nanoparticle surface.[12] It is a powerful tool for confirming the presence of nitrogen from the this compound and for quantifying the surface coverage.

Expected Spectral Changes:

  • Appearance of Nitrogen (N 1s) Peak: The most direct evidence of successful functionalization is the appearance of a peak in the N 1s region of the XPS spectrum (binding energy around 400 eV).[13]

  • Changes in Carbon (C 1s) and Oxygen (O 1s) Spectra: The high-resolution C 1s spectrum will show a new component corresponding to the C-N bond of the amide group. The O 1s spectrum may also show changes due to the conversion of carboxylic acid groups to amide groups.

Protocol for XPS Analysis:

  • Prepare a thin film of the nanoparticles on a suitable substrate (e.g., silicon wafer).

  • Acquire a survey spectrum to identify all the elements present on the surface.

  • Acquire high-resolution spectra for the C 1s, O 1s, and N 1s regions.

  • Perform peak fitting of the high-resolution spectra to identify and quantify the different chemical states of each element.

Quantification of Surface Amine Groups

While XPS can provide quantitative information, colorimetric assays offer a simpler and more accessible method for quantifying the number of primary amine groups on the nanoparticle surface. The ninhydrin assay is a common method for this purpose.[14]

Principle of the Ninhydrin Assay:

Ninhydrin reacts with primary amines to produce a deep purple-colored compound known as Ruhemann's purple, which has a maximum absorbance at 570 nm.[1] The concentration of amine groups can be determined by measuring the absorbance of this solution and comparing it to a standard curve generated with a known concentration of an amine-containing molecule.

Protocol for Ninhydrin Assay:

  • Prepare a standard curve using a known concentration of this compound or another primary amine.

  • Disperse a known amount of the functionalized nanoparticles in a buffer.

  • Add the ninhydrin reagent to the nanoparticle suspension and the standards.

  • Heat the samples according to the assay kit instructions.

  • Centrifuge the nanoparticle samples to pellet the particles.

  • Measure the absorbance of the supernatant at 570 nm.

  • Calculate the concentration of amine groups on the nanoparticles using the standard curve.

Conclusion: A Robust Platform for Advanced Nanoparticle Applications

The successful functionalization of nanoparticle surfaces with this compound via EDC/sulfo-NHS chemistry provides a versatile and robust platform for the development of advanced nanomaterials. The terminal amine group serves as a gateway for the attachment of a vast array of targeting ligands, therapeutic agents, and imaging probes. The detailed protocols and characterization methods outlined in this application note provide a comprehensive framework for researchers to confidently and reproducibly modify their nanoparticles. By understanding the underlying chemical principles and diligently validating each step of the process, scientists can unlock the full potential of their nanoparticle systems for groundbreaking applications in medicine and beyond.

References

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  • Instructions - edc. (n.d.). Thermo Fisher Scientific.
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  • X-ray Photoelectron Spectroscopy Characterization of Gold Nanoparticles Functionalized With Amine-Terminated Alkanethiols. (2007). Journal of Nanoscience and Nanotechnology.
  • Dynamic Light Scattering as a Powerful Tool for Gold Nanoparticle Bioconjugation and Biomolecular Binding Studies. (2009).
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  • Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. (2019).
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Sources

Utilizing 7-Aminoheptanamide derivatives for post-translational protein modification.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Bioconjugation Using 7-Aminoheptanamide Derivatives

Executive Summary

This guide details the protocol for utilizing This compound derivatives as high-efficiency substrates for site-specific protein modification. While traditional conjugation methods (NHS-esters, Maleimides) often result in heterogeneous products, enzymatic conjugation using Microbial Transglutaminase (mTGase) allows for precise, stoichiometric labeling.[1][2]

The This compound scaffold serves as an optimized "lysine mimic." Its 7-carbon aliphatic chain provides the necessary steric flexibility to penetrate the catalytic tunnel of mTGase, facilitating the acyl-transfer reaction to glutamine residues (specifically Q295 in IgG1 antibodies) with superior efficiency compared to shorter linkers like ethylenediamine.

Target Audience: Drug discovery scientists (ADCs), Chemical Biologists, and Protein Engineers.

Scientific Background & Mechanism

The Challenge: Stochastic vs. Site-Specific

Conventional chemical conjugation targets surface-accessible lysines (~40 per antibody) or reduced cysteines. This yields a heterogeneous mixture of conjugates with varying Drug-to-Antibody Ratios (DARs), leading to inconsistent pharmacokinetics (PK) and therapeutic windows.

The Solution: Chemo-Enzymatic Ligation

Microbial Transglutaminase (mTGase, EC 2.3.2.[3]13) catalyzes the formation of an isopeptide bond between the


-carboxamide group of a glutamine (Gln) and a primary amine.[1]

Why this compound? mTGase exhibits substrate specificity for primary amines attached to aliphatic spacers. Research indicates that spacers with lengths


 5 carbons (like cadaverine) are preferred. The 7-carbon spacer (heptanoyl)  offers two distinct advantages:
  • Steric Reach: It allows the reactive amine to reach the catalytic cysteine (Cys64) of mTGase even when the target glutamine is partially buried.

  • Hydrophobic Shielding: The aliphatic chain can modulate the solubility of hydrophobic payloads (e.g., cytotoxic drugs) during the transition state.

Mechanism of Action

MTGase_Mechanism Enzyme mTGase (Active Site Cys64) Inter Acyl-Enzyme Intermediate Enzyme->Inter Nucleophilic Attack Protein Target Protein (Gln-295) Protein->Inter Acyl Donor Amine This compound Derivative Amine->Inter Acyl Acceptor (Nucleophile) Product Site-Specific Conjugate Inter->Product Transamidation Ammonia NH3 (Byproduct) Inter->Ammonia Release

Figure 1: The catalytic cycle of mTGase.[1][2] The this compound derivative acts as the nucleophilic acyl acceptor, replacing the ammonia leaving group.

Experimental Materials

ComponentSpecificationFunction
Target Protein Aglycosylated IgG1 (N297Q or PNGase F treated)Contains reactive Gln295.[1]
Substrate This compound-X (X = Azide, Drug, Fluorophore)The nucleophilic linker.
Enzyme Recombinant mTGase (Zedira or similar)Catalyst (>30 U/mg).
Buffer A PBS, pH 7.4 or Tris-HCl, pH 8.0Reaction medium.
Purification Protein A or Size Exclusion (SEC)Removal of excess linker/enzyme.

Detailed Protocol: Antibody Conjugation

This protocol assumes the modification of a human IgG1 antibody at the conserved Glutamine-295 (Q295) position.[3][4]

Phase 1: Antibody Deglycosylation (Pre-requisite)

Context: In native IgG1, the glycan at N297 sterically hinders mTGase access to Q295.[1][3] Removal is mandatory.

  • Prepare Antibody: Dilute IgG1 to 1–5 mg/mL in PBS (pH 7.4).

  • Add PNGase F: Add 1 Unit of PNGase F per 10 µg of IgG.

  • Incubate: 37°C for 4–16 hours.

  • Verification: Analyze via SDS-PAGE or LC-MS. A shift in Heavy Chain (HC) mass (~1450 Da loss) confirms deglycosylation.

Phase 2: mTGase-Mediated Conjugation

Context: The this compound derivative is coupled to the exposed Q295.

  • Equilibration: Ensure the deglycosylated antibody is in a non-amine buffer (PBS is ideal; avoid Tris during conjugation if possible, though mTGase tolerates it better than NHS reactions).

  • Reaction Mix:

    • Antibody: 1 mg/mL (final concentration).

    • Linker: Add this compound derivative at 20–80 molar excess over antibody. (Start with 40x).

    • Enzyme: Add mTGase at 1–5 Units/mg of antibody.

  • Incubation: Incubate at 22°C (Room Temp) or 37°C for 16–20 hours.

    • Note: 37°C accelerates the reaction but may degrade unstable payloads.

  • Quenching: Stop reaction by adding excess ammonium chloride or via immediate purification.

Phase 3: Purification
  • Method: Use Protein A chromatography to remove excess linker and enzyme (mTGase does not bind Protein A).

  • Buffer Exchange: Dialyze into storage buffer (e.g., Histidine-Acetate pH 6.0 + Trehalose).

Workflow Visualization

Workflow Start Native IgG1 (Glycosylated N297) Step1 Deglycosylation (PNGase F / EndoS) Start->Step1 Check1 QC: Mass Spec (Confirm -1450 Da) Step1->Check1 Step2 Conjugation Reaction (+ this compound + mTGase) Check1->Step2 Step3 Purification (Protein A / SEC) Step2->Step3 Final Final ADC/Conjugate (DAR = 2.0) Step3->Final

Figure 2: Step-by-step workflow for generating site-specific conjugates using this compound linkers.

Quality Control & Validation

To ensure the protocol was successful, the following validation steps are critical:

MethodPurposeExpected Result
HIC-HPLC Determine Drug-Antibody Ratio (DAR).Single peak shifting to higher retention time (hydrophobic payload). Target DAR = 2.0 (one per Heavy Chain).[1]
LC-MS (Reducing) Verify covalent attachment.Heavy chain mass increase corresponding exactly to +1 Linker Mass - 17 Da (NH3 loss).
SEC-HPLC Check for aggregation.>95% Monomer. mTGase can cause cross-linking if conditions are not optimized.

Troubleshooting Guide:

  • Low Conjugation Yield: Increase linker molar excess (up to 100x) or reaction time. Ensure the antibody is fully deglycosylated.

  • Aggregation: Reduce enzyme concentration. This compound linkers are hydrophobic; add 5-10% propylene glycol if the payload precipitates.

References

  • Jeger, S., et al. (2010).[1] "Site-specific and stoichiometric modification of antibodies by bacterial transglutaminase." Angewandte Chemie International Edition. Link

  • Ohtsuka, T., et al. (2000).[5][6] "Substrate Specificities of Microbial Transglutaminase for Primary Amines." Journal of Agricultural and Food Chemistry. Link

  • Dennler, P., et al. (2014).[1] "Transglutaminase-Based Chemo-Enzymatic Conjugation Approach Yields Homogeneous Antibody–Drug Conjugates."[7] Bioconjugate Chemistry. Link

  • Strop, P. (2014).[1] "Versatility of microbial transglutaminase." Bioconjugate Chemistry. Link

  • Spycher, P.R., et al. (2017). "Dual-site specific antibody conjugates by a combination of enzymatic and chemical methods."[3] ChemBioChem. Link

Sources

Troubleshooting & Optimization

Techniques for enhancing the solubility of 7-Aminoheptanamide-modified biomolecules.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Enhancement for 7-Aminoheptanamide Modified Biomolecules

Executive Summary

The This compound moiety serves as a critical C7-alkyl spacer in bioconjugation, often used to extend linker length in PROTACs, antibody-drug conjugates (ADCs), and peptide therapeutics. However, its structural core—a 7-carbon aliphatic chain—introduces significant hydrophobicity.[1] Unlike hydrophilic PEG spacers, this alkyl chain drives hydrophobic collapse and aggregation, particularly when multiple copies are conjugated to a single biomolecule.

This guide provides a self-validating troubleshooting framework to overcome these solubility challenges across three critical phases: Stock Preparation , Purification , and Formulation .

Part 1: Diagnostic & Troubleshooting Guide

Phase 1: Synthesis & Stock Preparation

The most common failure point is the initial dissolution of the this compound reagent or the immediate "crashing out" upon addition to the reaction buffer.

Q: My this compound stock solution precipitates immediately upon adding water. How do I dissolve it? A: Do not use water as the primary solvent. The C7 alkyl chain renders the neutral molecule poorly soluble in aqueous media.

  • The Fix: Dissolve the reagent in an organic cosolvent first.

    • Recommended Solvents: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Protocol: Prepare a 100 mM – 500 mM stock in 100% DMSO. Only dilute into the aqueous reaction buffer immediately before use.

  • The Mechanism: The organic solvent disrupts the van der Waals forces between the alkyl chains, preventing the formation of crystalline aggregates before the reaction can occur.

Q: I am using the HCl salt of this compound, but it still aggregates in my phosphate buffer (pH 7.4). Why? A: This is likely due to the "Salting Out" effect or premature deprotonation.

  • The Fix: Check the ionic strength and pH.

    • pH Strategy: The primary amine has a pKa

      
       10.0. At pH 7.4, it is protonated (
      
      
      
      ), which aids solubility. However, high salt concentrations (e.g., >150 mM NaCl) can shield this charge, allowing the hydrophobic C7 chains to drive aggregation.
    • Action: Lower the buffer salt concentration to <50 mM during the conjugation step. Alternatively, lower the pH to 5.5–6.0 (if your biomolecule tolerates it) to maximize the ionization of the amine.

Phase 2: Purification & Isolation

Aggregates often form during dialysis or clog HPLC columns due to hydrophobic interaction with the stationary phase.

Q: My conjugate elutes as a broad, tailing peak on RP-HPLC, or I see high backpressure. A: The hydrophobic C7 linker is interacting too strongly with the C18 column, or the conjugate is precipitating on the column head.

  • The Fix: Modify the Mobile Phase.

    • Protocol: Switch to a C4 or Phenyl-Hexyl column, which has weaker hydrophobic retention than C18.

    • Additive: Add 0.1% TFA (Trifluoroacetic acid) or Formic Acid to the mobile phase. This ion-pairs with the amine, improving peak shape.

    • Temperature: Run the column at 40°C – 50°C . Elevated temperature increases the solubility of hydrophobic peptides and reduces secondary structure formation.

Q: The sample precipitates inside the dialysis tubing. A: Dialysis removes the solubilizing organic cosolvents (DMSO/DMF) faster than the biomolecule can re-fold, exposing the hydrophobic linkers to water.

  • The Fix: Stepwise Dialysis.

    • Step 1: Dialyze against a buffer containing 10% DMSO or 0.5 M Urea to maintain solubility.

    • Step 2: Dialyze against the final buffer containing a solubility enhancer (e.g., 50 mM L-Arginine or 0.05% Tween-20).

    • Mechanism: L-Arginine acts as a chaotrope that suppresses protein aggregation by interacting with hydrophobic patches.

Phase 3: Formulation & Storage

Long-term stability requires preventing the slow thermodynamic alignment of alkyl chains.

Q: My sample was clear but developed a white precipitate after 24 hours at 4°C. A: This is "Cold Denaturation" or thermodynamic aggregation. Hydrophobic interactions are temperature-dependent; sometimes cooling reduces solubility for specific alkyl-modified constructs.

  • The Fix: Cryoprotectants and Surfactants.

    • Add Excipients: Add Trehalose (5-10% w/v) or Sucrose . These sugars preferentially exclude water from the protein surface, stabilizing the native state.

    • Surfactant: Add Polysorbate 80 (Tween 80) or Poloxamer 188 at 0.01% – 0.05%. The surfactant creates a micellar shield around the hydrophobic C7 alkyl chain, preventing intermolecular association.

Part 2: Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for rescuing a precipitating this compound conjugate.

Solubility_Workflow Start Issue: Conjugate Precipitation Check_pH Step 1: Check pH (Is pH > 8.0?) Start->Check_pH Adjust_pH Action: Lower pH to 5.0 - 6.5 (Protonate Amine) Check_pH->Adjust_pH Yes Check_Solvent Step 2: Check Solvent Composition Check_pH->Check_Solvent No Adjust_pH->Check_Solvent Add_Cosolvent Action: Add 5-10% DMSO or 0.5M Arginine Check_Solvent->Add_Cosolvent No Additives Present Check_Conc Step 3: Check Concentration Check_Solvent->Check_Conc Additives Already Used Add_Cosolvent->Check_Conc Add_Surfactant Action: Add 0.02% Tween-20 or Cyclodextrin Check_Conc->Add_Surfactant Aggregates over time Success Result: Stable Solution Check_Conc->Success Stable Add_Surfactant->Success

Caption: Decision tree for troubleshooting solubility issues with hydrophobic alkyl-linker conjugates.

Part 3: Quantitative Data & Reference Tables

Table 1: Solubility Enhancers for C7-Alkyl Conjugates

Use this table to select the correct additive based on your experimental stage.

Additive ClassSpecific AgentRecommended Conc.Mechanism of ActionBest For
Cosolvent DMSO / DMF5% – 20% (v/v)Disrupts hydrophobic interactions directly.Synthesis & Initial Dissolution
Amino Acid L-Arginine / L-Glutamic Acid50 mM – 500 mMSuppresses aggregation via weak binding to hydrophobic patches [1].Refolding & Dialysis
Surfactant Polysorbate 20/800.01% – 0.05% (w/v)Forms micelles around the C7 alkyl chain.Final Formulation & Storage
Cyclodextrin HP-β-Cyclodextrin1 – 5 molar equivalentsEncapsulates the hydrophobic alkyl chain in its cavity [2].Small Peptide Conjugates
Chaotrope Urea2 M – 8 MUnfolds aggregates (reversible).Rescuing crashed precipitates

Part 4: Scientific Rationale & Causality

1. The Hydrophobic Effect of the C7 Spacer The this compound moiety contains a heptyl (


) chain. In aqueous solution, water molecules form an ordered "cage" (clathrate) around this non-polar chain, which is entropically unfavorable. To maximize entropy, multiple C7 chains self-associate to minimize their water-exposed surface area. This is the primary driver of precipitation [3].

2. The Role of Charge (pKa) The terminal amine of this compound has a pKa of approximately 10.0.

  • pH < 9: The group is positively charged (

    
    ). Electrostatic repulsion helps keep molecules apart.
    
  • pH > 9: The group becomes neutral (

    
    ). Without the charge, the hydrophobic effect dominates, leading to rapid precipitation.
    
  • Protocol Implication: Always maintain the buffer pH at least 2 units below the pKa (i.e., pH < 8) during handling to ensure solubility [4].

3. Arginine vs. Salt While NaCl shields charges and can promote hydrophobic aggregation ("salting out"), L-Arginine hydrochloride acts differently. The guanidinium group of Arginine interacts favorably with aromatic and aliphatic residues, effectively "masking" the hydrophobicity of the C7 linker without denaturing the protein [1].

References

  • Arakawa, T., et al. (2007). "Suppression of protein interactions by arginine: A proposed mechanism of the arginine effects." Biophysical Chemistry.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • Chandler, D. (2005). "Interfaces and the driving force of hydrophobic assembly." Nature.

  • Golovanov, A. P., et al. (2004). "A simple method for improving protein solubility and long-term stability." Journal of the American Chemical Society.

Sources

Technical Support Center: Stability & Degradation of 7-Aminoheptanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 7-Aminoheptanamide . As a bifunctional C7 building block (possessing both a primary amine and a primary amide), this compound presents unique stability challenges distinct from shorter-chain analogues like GABA or lysine.

This guide addresses the critical material attributes (CMAs) affecting the integrity of this compound during storage, synthesis, and formulation. It is designed to help you distinguish between intrinsic instability (cyclization, hydrolysis) and extrinsic degradation (oxidation), providing actionable protocols for detection and mitigation.

Section 1: Degradation Pathways & Mechanisms

Q1: What are the primary degradation products I should expect?

A: You must monitor three distinct pathways: Hydrolysis , Cyclization , and Oxidative Deamination .

Unlike 6-aminocaproic acid (which readily forms the 7-membered Caprolactam), this compound has a kinetic barrier to cyclization due to the formation of an 8-membered ring (Enantholactam). However, under thermal stress or specific pH conditions, this pathway becomes significant.

The Three Critical Pathways:

  • Hydrolysis (Acid/Base Catalyzed): The terminal amide group (

    
    ) hydrolyzes to 7-Aminoheptanoic Acid , releasing ammonia. This is the dominant pathway in aqueous solutions.
    
  • Cyclization (Intramolecular Transamidation): The primary amine attacks the amide carbonyl, releasing ammonia to form 2-Azacyclooctanone (Enantholactam) . This is an 8-membered lactam ring.

  • Oxidative Deamination: The primary amine is susceptible to oxidation by peroxides or air, leading to 7-Oxoheptanamide (aldehyde) or N-oxides.

Pathway Visualization

degradation_pathways Start This compound (C7H16N2O) Hydrolysis_Prod 7-Aminoheptanoic Acid (Hydrolysis) Start->Hydrolysis_Prod + H2O / H+ or OH- (- NH3) Cyclic_Prod Enantholactam (8-membered Lactam) Start->Cyclic_Prod Intramolecular Cyclization (- NH3) Oxidative_Prod 7-Oxoheptanamide (Aldehyde) Start->Oxidative_Prod Oxidation [O] (- NH3) Oligomer Linear Oligomers (Polyamide precursors) Start->Oligomer Intermolecular Transamidation

Figure 1: Degradation map of this compound showing the competition between hydrolysis, cyclization, and oxidation.[1]

Section 2: Analytical Method Troubleshooting

Q2: My HPLC peaks are splitting, and I have no retention on C18 columns. How do I fix this?

A: this compound is highly polar and basic. Standard C18 Reversed-Phase Liquid Chromatography (RPLC) often fails due to "phase collapse" or lack of interaction.

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) Switching to HILIC mode allows for the retention of the polar amine and separation of the neutral lactam impurity.

Recommended Protocol: HILIC-MS/CAD

ParameterSpecificationCausality / Rationale
Column Amide-functionalized or Zwitterionic HILIC (e.g., BEH Amide, ZIC-HILIC)Provides hydrogen bonding retention for the polar amide/amine groups.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0) in WaterLow pH ensures the amine is protonated (

), improving peak shape and solubility.
Mobile Phase B Acetonitrile (ACN)High organic content is required for HILIC retention mechanisms.
Gradient 90% B to 60% B over 10 minsElutes the less polar lactam first, followed by the amide and acid.
Detection MS (ESI+) or CADCritical: This compound lacks a strong UV chromophore. UV at 210 nm is non-specific and noisy.

Troubleshooting Checklist:

  • Issue: Drifting Retention Times.

    • Fix: Ensure column equilibration time is at least 20 column volumes. HILIC water layers take longer to stabilize than RPLC.

  • Issue: Double Peaks.

    • Fix: Check your sample diluent. In HILIC, the sample must be dissolved in high organic solvent (e.g., 80% ACN). Injecting 100% aqueous samples destroys the peak shape.

Section 3: Forced Degradation (Stress Testing)

Q3: How do I validate my method using forced degradation?

A: You must prove your method can separate the parent compound from its degradation products. Because this compound is robust, "gentle" stress conditions often yield no results. Use the following targeted stress conditions.

Stress Testing Protocol

Stress TypeConditionTarget DegradantMechanism
Acid Hydrolysis 1N HCl, 80°C, 4 hours7-Aminoheptanoic AcidAmide bond cleavage.
Base Hydrolysis 0.1N NaOH, 60°C, 2 hours7-Aminoheptanoic AcidRapid saponification. Note: High base can damage silica columns; neutralize before injection.
Oxidation 3%

, RT, 24 hours
N-Oxides / AldehydesRadical attack on the primary amine.
Thermal Solid state, 105°C, 3 daysEnantholactam / DimersFavors dehydration and transamidation (cyclization).

Validation Check: If you observe a new peak at M-17 (loss of


) in the thermal condition, you have successfully generated Enantholactam . If you see M+1  (mass shift +1 Da due to OH vs NH2 difference) or retention shift in acid/base, you have 7-Aminoheptanoic Acid .

Section 4: Storage & Handling FAQs

Q4: Is this compound hygroscopic?

A: Yes. As a short-chain amino-amide, it can absorb atmospheric moisture. Water facilitates hydrolysis and lowers the energy barrier for cyclization.

  • Recommendation: Store in desiccated, foil-sealed containers at -20°C for long-term standards.

Q5: Can I use UV detection if I don't have a Mass Spec?

A: Only with derivatization. The aliphatic backbone is UV-transparent.

  • Workaround: Use FMOC-Cl or OPA (o-Phthalaldehyde) derivatization to tag the primary amine. This adds a chromophore/fluorophore, allowing standard UV/Fluorescence detection. Note: This will not detect the lactam impurity if the ring nitrogen is not reactive to the tag.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12345 (Analogous Structures). Retrieved from [Link]

  • Agilent Technologies. Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017).[2][3] Retrieved from [Link]

  • Organomation. Preparing Samples for HPLC-MS/MS Analysis: Nitrogen Blowdown. Retrieved from [Link]

Sources

Strategies to minimize the formation of byproducts in 7-Aminoheptanamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 7-Aminoheptanamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting strategies for the successful synthesis of this compound, with a primary focus on minimizing byproduct formation. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure you achieve the highest possible yield and purity in your reactions.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable building block in pharmaceutical and materials science, prized for its linear carbon chain and terminal functional groups. Its synthesis, typically involving the amidation of 7-aminoheptanoic acid, presents a unique set of challenges. The bifunctional nature of the starting material, possessing both a nucleophilic amine and an electrophilic carboxylic acid, creates a competitive environment where intramolecular and intermolecular side reactions can significantly reduce the yield of the desired product.

This guide will walk you through the key considerations for a successful this compound synthesis, from understanding the reaction mechanism to implementing practical strategies for byproduct mitigation and product purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect in a this compound synthesis?

The two major byproducts in the amidation of 7-aminoheptanoic acid are the result of competing reactions:

  • Intramolecular Cyclization: This leads to the formation of an eight-membered cyclic lactam, azocan-2-one . This is a common side reaction for medium-chain amino acids.

  • Intermolecular Condensation: This results in the formation of oligomers or polymers of 7-aminoheptanoic acid, where multiple molecules react with each other to form polyamide chains.

Q2: How do these byproducts form?

Byproduct formation is a consequence of the reactivity of the starting material, 7-aminoheptanoic acid. The amine group of one molecule can attack the activated carboxylic acid of another molecule (leading to oligomers), or the amine and carboxylic acid groups within the same molecule can react (leading to the lactam). The reaction conditions, particularly temperature and the choice of activating agent, play a crucial role in determining the predominant reaction pathway.

Q3: What is the most critical factor in minimizing byproduct formation?

The most critical factor is the strategic activation of the carboxylic acid group and the control of reaction conditions to favor the desired intermolecular amidation over the undesired side reactions. This involves a careful selection of coupling reagents, reaction temperature, and potentially the use of protecting groups.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low yield of this compound - Inefficient activation of the carboxylic acid.- Predominance of lactam or oligomer formation.- Suboptimal reaction temperature.- Utilize a highly efficient coupling reagent system such as EDC/HOBt or HATU.[1][2]- Employ a lower reaction temperature (e.g., 0 °C to room temperature) to disfavor the entropically favored cyclization.- Consider using a protecting group for the amine functionality.
Significant lactam (azocan-2-one) byproduct - High reaction temperatures.- Use of a coupling reagent that promotes intramolecular reactions.- Dilute reaction conditions that favor intramolecular cyclization.- Maintain a low reaction temperature throughout the addition of the coupling reagent and the reaction period.- Increase the concentration of the reaction mixture to favor intermolecular reactions.- Choose a coupling reagent less prone to promoting cyclization.
Formation of insoluble polymer/oligomer - High concentration of reactants.- Prolonged reaction times at elevated temperatures.- Absence of a suitable amine nucleophile to trap the activated carboxylic acid.- Control the stoichiometry of the reactants carefully.- Add the activating agent portion-wise to maintain a low concentration of the activated intermediate.- Ensure the immediate availability of the amine nucleophile for the amidation reaction.
Difficulty in purifying the final product - Similar polarities of this compound, the lactam byproduct, and short-chain oligomers.- Employ column chromatography with a suitable solvent system (e.g., dichloromethane/methanol gradient) for effective separation.- Consider crystallization as a final purification step to obtain high-purity this compound.[3]

Experimental Protocols and Strategies

Core Reaction: Amidation of 7-Aminoheptanoic Acid

The primary transformation is the formation of an amide bond. A common and effective method involves the use of coupling reagents widely employed in peptide synthesis.

cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Reactant1 7-Aminoheptanoic Acid Product This compound Reactant1->Product Desired Reaction Byproduct1 Lactam (Azocan-2-one) Reactant1->Byproduct1 Intramolecular Cyclization Byproduct2 Oligomers Reactant1->Byproduct2 Intermolecular Condensation Reactant2 Amine (R-NH2) Reactant2->Product Reagent1 Coupling Agent (e.g., EDC, HATU) Reagent1->Product Reagent2 Additive (e.g., HOBt) Reagent2->Product Reagent3 Base (e.g., DIPEA) Reagent3->Product

Caption: General reaction scheme for this compound synthesis.

Strategy 1: Optimized Coupling Reaction without Protecting Groups

This approach is often preferred for its atom economy and fewer synthetic steps. Success hinges on precise control of reaction conditions.

Recommended Coupling System: EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a robust system for amide bond formation that can suppress some side reactions.[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve 7-aminoheptanoic acid (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

  • Addition of HOBt: Add HOBt (1.1 eq) to the solution and stir until it dissolves.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to minimize side reactions.

  • Addition of EDC: Slowly add EDC hydrochloride (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Activation: Stir the reaction mixture at 0 °C for 30-60 minutes to allow for the formation of the activated HOBt-ester.

  • Amine Addition: Add the desired amine (e.g., ammonia solution or an amine dissolved in the reaction solvent) (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, proceed with an appropriate work-up to remove the urea byproduct and unreacted reagents, followed by purification, typically by column chromatography.

A Dissolve 7-Aminoheptanoic Acid and HOBt in Solvent B Cool to 0 °C A->B C Slowly Add EDC B->C D Activation (30-60 min at 0 °C) C->D E Add Amine Dropwise at 0 °C D->E F Warm to Room Temperature and Stir (12-24h) E->F G Reaction Monitoring (TLC/LC-MS) F->G H Work-up and Purification G->H

Caption: Workflow for EDC/HOBt mediated amidation.

Strategy 2: Amine Protection to Prevent Side Reactions

For challenging syntheses or when the highest purity is required, protecting the amine group of 7-aminoheptanoic acid can significantly reduce the formation of oligomers. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability and ease of removal under acidic conditions.

Step-by-Step Protocol:

  • Protection: Protect the amine group of 7-aminoheptanoic acid with a suitable protecting group (e.g., Boc anhydride).

  • Amidation: Perform the amidation reaction on the N-protected 7-aminoheptanoic acid using the desired amine and a coupling reagent (e.g., EDC/HOBt or HATU). The reaction can often be performed at room temperature due to the reduced risk of side reactions.

  • Deprotection: After the amide bond is formed, remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid (TFA) for a Boc group).

  • Purification: Purify the final this compound product.

A Protect Amine Group (e.g., with Boc) B Amidation Reaction with Coupling Reagent A->B C Deprotection of Amine Group B->C D Purification of This compound C->D

Caption: Workflow for amidation using a protecting group strategy.

Purification Strategies

Effective purification is crucial for obtaining high-purity this compound.

  • Extraction: A standard aqueous work-up can help remove water-soluble byproducts, such as the urea formed from EDC.

  • Column Chromatography: This is the most effective method for separating this compound from the lactam byproduct and short-chain oligomers. A silica gel column with a gradient elution of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is typically effective.

  • Crystallization: If the synthesized this compound is a solid, crystallization from a suitable solvent system can be an excellent final step to achieve high purity.[3]

Conclusion: A Pathway to Success

The synthesis of this compound, while presenting challenges, can be successfully achieved with a thorough understanding of the potential side reactions and the implementation of appropriate control measures. By carefully selecting your synthetic strategy, optimizing reaction conditions, and employing robust purification techniques, you can minimize the formation of byproducts and obtain a high yield of pure this compound for your research and development needs.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amine-synthesizing enzyme N-substituted formamide deformylase: screening, purification, characterization, and gene cloning. National Center for Biotechnology Information. [Link]

  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Europe PMC. [Link]

  • Purification. University of Rochester. [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]

  • Polymeric amides from omega‐amino acids. ResearchGate. [Link]

  • N-formylation of amino carboxylic compounds with formamide.
  • Biocatalytic amide bond formation. Royal Society of Chemistry. [Link]

  • What is the correct order of addition for EDCI and HOBt? Reddit. [Link]

  • Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. ResearchGate. [Link]

  • Omega amino acids in peptide design: incorporation into helices. National Center for Biotechnology Information. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Center for Biotechnology Information. [Link]

  • A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds. Organic Chemistry Portal. [Link]

  • Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? ResearchGate. [Link]

  • Amino Acid Synthesis by Leverage the Gabriel Synthesis. YouTube. [Link]

  • 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • Genetic encoding of 7-aza-L-tryptophan: Isoelectronic substitution of a single CH-group in a protein for a nitrogen atom for site-selective isotope labeling. ACS Publications. [Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

Sources

How to prevent and reverse aggregation of proteins modified with 7-Aminoheptanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention and Reversal of Aggregation in 7-Aminoheptanamide (7-AHA) Conjugates Support Level: Tier 3 (Advanced Application Science) Audience: Protein Chemists, Formulation Scientists, Drug Development Leads

Executive Summary: The "Hydrophobic Burden" Challenge

Modifying proteins with This compound (7-AHA) or related C7-alkyl linkers introduces a distinct physicochemical challenge: the Hydrophobic Burden . While the amide moiety is polar, the heptyl (7-carbon) alkyl chain creates a localized hydrophobic patch on the protein surface. When multiple copies of this linker are conjugated (high Degree of Labeling, DOL), these patches act as "sticky" nucleation sites, driving thermodynamically favorable self-association and precipitation.

This guide provides a self-validating troubleshooting framework to manage this hydrophobicity, ensuring monomeric stability during conjugation, purification, and storage.

Part 1: Diagnostic & Prevention (The Reaction Phase)
Q1: Why does my protein precipitate immediately upon adding the 7-AHA reagent?

Diagnosis: This is likely "Shock Aggregation" caused by local solvent incompatibility or rapid isoelectric point (pI) shifting. Mechanism: The 7-AHA reagent is likely dissolved in an organic solvent (DMSO/DMF). When a droplet hits the aqueous protein buffer, the local organic concentration spikes, unfolding the protein locally. Simultaneously, if the modification targets surface charges (e.g., Lysine


-amines or Carboxyls), the protein's net charge is altered, potentially pushing it toward its pI where solubility is minimal.

Troubleshooting Protocol:

  • Optimize Solvent Integration:

    • Do not add the reagent directly. Dilute the 7-AHA stock into the reaction buffer (if solubility permits) or use a step-wise addition method.

    • Protocol: Add the reagent in 5–10 aliquots over 5 minutes with continuous, vigorous stirring (magnetic flea or overhead stirrer). This prevents local high-concentration hotspots.

  • The "Cosolvent Cushion":

    • Pre-condition the protein buffer with 5–10% glycerol or propylene glycol before adding the reagent. This increases the solvation capacity for the hydrophobic alkyl chain during the transition state.

  • Check the pI Shift:

    • If 7-AHA modifies Lysines (loss of positive charge), the pI will drop. If your reaction pH is close to the new pI, precipitation is inevitable.

    • Action: Shift reaction pH at least 1.0–1.5 units away from the theoretical new pI.

Q2: How do I control the Degree of Labeling (DOL) to prevent "Over-Hydrophobization"?

Insight: There is a critical "tipping point" for hydrophobic modifications. For many IgGs or enzymes, a DOL > 4 with a C7 linker triggers exponential aggregation.

Optimization Workflow:

  • Perform a Stoichiometry Scout:

    • Run parallel small-scale reactions with Reagent:Protein molar ratios of 5:1, 10:1, and 20:1.

  • Analyze via HIC-HPLC (Hydrophobic Interaction Chromatography):

    • Do not rely solely on UV absorbance. HIC separates species by hydrophobicity.

    • Target: Select the ratio that yields the maximum DOL without generating a broad, late-eluting "smear" (indicative of heterogeneous aggregates).

  • Quench Early:

    • Do not let the reaction run to completion if it risks over-labeling. Quench with excess Tris or Glycine once the target DOL is reached.

Part 2: Formulation & Stabilization (The Storage Phase)
Q3: What specific additives stabilize the C7-heptyl chain in solution?

Recommendation: You must mask the hydrophobic alkyl chain from neighboring proteins. Standard buffers (PBS) are often insufficient.

The "Arg-Glu" Shielding System: The combination of L-Arginine and L-Glutamate is superior to Arginine alone for hydrophobic conjugates.

  • Mechanism: Arginine (cationic) interacts with aromatic/anionic residues, while Glutamate (anionic) interacts with cationic patches. Together, they increase the surface tension of water and preferentially exclude themselves from the protein interface, forcing the protein to remain hydrated (preferential hydration).

Stabilization Buffer Recipe (Self-Validating):

Component Concentration Function
L-Arginine HCl 50 mM Suppresses protein-protein hydrophobic contacts [1].
L-Glutamate 50 mM Synergistic stabilizer; counter-ion for Arginine.
Trehalose 5–10% (w/v) Preferential hydration; stabilizes native fold.

| Polysorbate 80 (PS-80) | 0.01–0.05% | Critical: Micellar sink. PS-80 micelles can transiently sequester the C7 alkyl chains, preventing them from interlocking. |

Q4: Can I use Cyclodextrins?

Yes. Hydroxypropyl-


-cyclodextrin (HP

CD) is highly effective for alkyl-modified proteins.
  • Why: The hydrophobic cavity of the cyclodextrin can encapsulate the heptyl chain of 7-AHA, effectively "hiding" it from the solvent while the outer shell remains hydrophilic.

  • Dosage: 1–5 molar equivalents relative to the 7-AHA moiety (not just the protein).

Part 3: Reversal & Recovery (The Rescue Phase)
Q5: My conjugate has already precipitated. Can I reverse it without destroying activity?

Answer: It depends on the aggregation state. "Amorphous" precipitates driven by hydrophobicity are often reversible. "Amyloid-like" fibrils are usually not.

The "Pulse-Renature" Protocol: Do not immediately jump to 8M Urea. Try mild solubilization first.

Step 1: Mild Solubilization (The "Nondetergent Sulfobetaine" Method)

  • Harvest precipitate via centrifugation (10,000 x g, 5 min).

  • Resuspend pellet in Buffer A : 50 mM Tris, 1.0 M NDSB-201 (Non-detergent sulfobetaine), pH 8.0.

    • Why NDSB? It prevents hydrophobic aggregation without denaturing the protein backbone [2].[1]

  • Incubate at 4°C for 2-4 hours with gentle rocking.

Step 2: Chaotropic Refolding (If Step 1 fails)

  • Solubilize pellet in Buffer B : 6 M Guanidine HCl, 10 mM DTT.

  • Rapid Dilution Refolding:

    • Dilute the solubilized protein 100-fold dropwise into Refolding Buffer : 50 mM Tris, 0.5 M L-Arginine, 2 mM GSH / 0.2 mM GSSG (redox pair), pH 8.0.

    • Note: The high dilution factor is critical to favor intramolecular folding over intermolecular aggregation.

Visualizing the Aggregation Pathway

The following diagram illustrates the mechanism of Hydrophobic Zippering caused by 7-AHA and the intervention points.

AggregationControl Native Native Protein (Soluble) Modified 7-AHA Modified Protein (Exposed C7 Hydrophobic Patches) Native->Modified Conjugation Reaction Nucleation Nucleation (Hydrophobic Patch Alignment) Modified->Nucleation High Ionic Strength or pI Proximity Aggregate Insoluble Aggregate (Precipitate) Nucleation->Aggregate Runaway Self-Association SolventControl PREVENTION: Cosolvents (DMSO/Glycerol) Slow Addition SolventControl->Modified Optimizes Formulation STABILIZATION: Arg/Glu Mix Cyclodextrins PS-80 Formulation->Nucleation Blocks Rescue REVERSAL: NDSB-201 Solubilization or High Pressure Rescue->Native Refolds Rescue->Aggregate Solubilizes

Figure 1: The Hydrophobic Zippering pathway induced by 7-AHA modification. Blue dashed lines indicate prevention strategies; green dashed lines indicate reversal protocols.

Part 4: Analytical Validation
Q6: How do I distinguish "good" monomer from "bad" soluble aggregates?

Warning: Standard Size Exclusion Chromatography (SEC) can be misleading. Hydrophobic conjugates often adsorb to the SEC column matrix, disappearing from the chromatogram or eluting late (appearing smaller).

Required Analytics:

  • SEC-MALS (Multi-Angle Light Scattering): Measures absolute molar mass independent of elution volume. This confirms if the peak is a monomer or a compact dimer.

  • Mobile Phase Modifier: Add 10–15% Isopropanol or 200 mM Arginine to your SEC running buffer. This prevents the hydrophobic 7-AHA moiety from sticking to the column stationary phase, ensuring accurate recovery and sizing [3].

References
  • Golovanov, A. P., et al. (2004). "A simple method for improving protein solubility and long-term stability." Journal of the American Chemical Society.

  • Vuillard, L., et al. (1998). "Non-detergent sulphobetaines: a new class of mild solubilization agents for protein purification." Biochemical Journal.

  • Arakawa, T., et al. (2007). "Suppression of protein interactions by arginine: A proposed mechanism of the arginine effect." Biophysical Chemistry.

  • Kudou, M., et al. (2003). "Refolding of proteins by additives that suppress aggregation during refolding." Journal of Biochemistry.

Sources

Validation & Comparative

Quantitative Analytical Frameworks for Validating 7-Aminoheptanamide Linker Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative Analytical Methods for Validating 7-Aminoheptanamide Conjugation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The integration of aliphatic linkers like This compound is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and surface-functionalized biomaterials. While the 7-carbon alkyl chain provides essential spatial separation, its lack of strong UV chromophores and the ubiquity of aliphatic signals in biological matrices make validation notoriously difficult.

This guide moves beyond basic "synthesis checking" to provide a rigorous, quantitative framework for validating conjugation. We compare three distinct analytical tiers: LC-MS/HRMS (for absolute identity and sensitivity), Quantitative NMR (qNMR) (for structural stoichiometry), and Colorimetric Assays (for rapid kinetic monitoring).

Comparative Analytical Matrix

The following table synthesizes the performance metrics of the primary validation methods. Use this to select the appropriate modality based on your development stage.

FeatureLC-MS / HRMS Quantitative NMR (qNMR) Colorimetric (TNBS/Ninhydrin)
Primary Utility Trace impurity ID & Absolute QuantificationStructural verification & Molar RatiosReaction kinetics & Endpoint monitoring
Sensitivity (LOD) Femtomole range (

mol)
Micromole range (

mol)
Nanomole range (

mol)
Specific Challenge Ionization suppression by aliphatic chainsSignal overlap in the alkyl region (1.2–1.8 ppm)False positives from other nucleophiles
Throughput High (with autosampler)Low to MediumHigh (Plate-based)
Destructive? YesNoYes
Method A: LC-MS/HRMS (The Gold Standard for Identity)

Why this method? High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography is the only method capable of resolving the specific mass shift induced by this compound conjugation (+142.11 Da typically, assuming amide bond formation) while simultaneously detecting unreacted linker and side-products.

Experimental Protocol
  • Sample Preparation:

    • Dissolve conjugate in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Target concentration: 1–10 µM.

    • Critical Step: If the scaffold is a protein (ADC), perform deglycosylation (PNGase F) and reduction (DTT) to simplify the spectra.

  • Chromatography (UPLC):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

    • Gradient: 5% to 95% B over 10 mins (A: Water + 0.1% FA; B: ACN + 0.1% FA).

    • Note: this compound is moderately hydrophobic. Expect elution in the middle of the gradient.

  • MS Settings (Q-TOF or Orbitrap):

    • Mode: ESI Positive.

    • Scan Range: m/z 100–2000.

    • Target Ion: Look for

      
       of the scaffold + 127.1 Da (if losing -OH and -H during condensation) or +142 Da depending on the leaving group chemistry.
      
Data Interpretation
  • Conjugation Efficiency Calculation:

    
    
    (Note: This assumes similar ionization efficiency. For absolute quantitation, a standard curve of the isolated conjugate is required.)
    
Method B: Quantitative NMR (qNMR) (The Structural Validator)

Why this method? Mass spectrometry confirms mass, but not connectivity. qNMR is essential to prove that the amine of the this compound reacted (forming a secondary amide) rather than a competitive site on the scaffold. It also provides absolute purity data without needing a reference standard of the final product.

Experimental Protocol
  • Internal Standard Selection:

    • Use Maleic Acid or 1,3,5-Trimethoxybenzene . These provide sharp singlets in non-crowded regions (6.0–7.0 ppm) distinct from the alkyl chain of the heptanamide.

  • Acquisition Parameters:

    • Solvent: DMSO-

      
       (prevents exchange of amide protons).
      
    • Relaxation Delay (

      
      ): Must be 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation for quantitative integration.
    • Scans: 64–128 for sufficient S/N ratio.

  • Key Diagnostic Signals:

    • Reacted Linker: The triplet corresponding to the

      
      -methylene protons (adjacent to the amine) will shift downfield from 
      
      
      
      2.6 ppm (free amine) to
      
      
      3.1–3.2 ppm (amide) upon conjugation.
    • Alkyl Chain: The central methylene protons of the heptyl chain (C3–C5) appear as a multiplet at 1.2–1.5 ppm. Integration of this region relative to the scaffold's aromatic protons confirms the Drug-to-Linker Ratio (DLR).

Method C: TNBS Colorimetric Assay (The Kinetic Check)

Why this method? 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts specifically with primary amines to form a trinitrophenyl derivative (orange/red,


 nm). It is the fastest way to validate the disappearance of the free this compound amine during the reaction.
Experimental Protocol
  • Reagent Setup:

    • Prepare 0.01% (w/v) TNBS in 0.1 M Sodium Bicarbonate buffer (pH 8.5).

  • Workflow:

    • Aliquot 100 µL of reaction mixture at

      
       and 
      
      
      
      .
    • Add 50 µL TNBS solution. Incubate at 37°C for 2 hours.

    • Add 50 µL 10% SDS and 25 µL 1N HCl to stop the reaction and solubilize.

  • Quantification:

    • Measure Absorbance at 335 nm.

    • Validation: A decrease in absorbance approaching the background (blank) indicates complete consumption of the free amine, implying successful conjugation.

Visualization: Validation Workflow & Decision Tree

The following diagram outlines the logical flow for validating the conjugation, ensuring no step is overlooked.

ConjugationValidation Start Start: Conjugation Reaction (Scaffold + this compound) TNBS Step 1: Rapid Kinetic Check (TNBS Assay) Start->TNBS Decision1 Is Free Amine < 5%? TNBS->Decision1 Purify Step 2: Purification (Remove excess linker) Decision1->Purify Yes Fail Troubleshoot: Check pH, Stoichiometry Decision1->Fail No LCMS Step 3: Identity Confirmation (LC-MS/HRMS) Purify->LCMS Decision2 Correct Mass Shift (+142 Da)? LCMS->Decision2 NMR Step 4: Structural Validation (qNMR in DMSO-d6) Decision2->NMR Yes Decision2->Fail No (Mass Mismatch) Final Validated Conjugate Ready for Biological Assay NMR->Final Shift Confirmed Fail->Start

Figure 1: Decision matrix for validating this compound conjugation, moving from kinetic screening to structural confirmation.

Performance Data Summary
MetricLC-MS (Orbitrap)qNMR (600 MHz)TNBS Assay
Linearity (

)
> 0.999 (0.1–1000 nM)> 0.999 (1–100 mM)> 0.98 (10–500 µM)
Precision (RSD) < 2.0%< 1.0%< 5.0%
Limit of Quantitation 50 pg/mL0.1 mg/mL5 µg/mL
Specific Bias Matrix effectsBaseline correction errorsInterference from thiols
References
  • Stump, B. & Weisshouse, L. (2025). Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (NIH). [Link]

  • Li, J., Hanneman, A., & DiPaola, M. (2024). Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS. Charles River Laboratories. [Link]

  • Holzgrabe, U. (2014).[1] Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. [Link]

  • Jeong, D. et al. (2017). Highly robust and optimized conjugation of antibodies to nanoparticles using quantitatively validated protocols. PubMed. [Link]

  • Cangemi, G. (2015). Comparison of Antibody-Conjugated Magnetic Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

Sources

Purity Assessment of Synthetic 7-Aminoheptanamide: A Dual-Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Purity assessment of aliphatic amino-amides like 7-Aminoheptanamide presents a specific analytical paradox: the molecule lacks strong UV chromophores, rendering standard HPLC-UV (254 nm) ineffective, yet it possesses reactive functional groups (amine and amide) prone to oligomerization.

This guide challenges the traditional reliance on simple titration or low-wavelength HPLC-UV. Instead, it proposes a Dual-Validation Protocol combining High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for impurity profiling and Quantitative NMR (qNMR) for absolute purity determination. This approach eliminates the "blind spots" of conventional methods, such as invisible inorganic salts or non-chromophoric dimers.

The Analytical Challenge

This compound (


) is a bifunctional aliphatic molecule. Its structure dictates its analytical behavior:
  • Lack of Chromophore: It does not absorb UV light significantly above 210 nm.

  • Zwitterionic Potential: The primary amine is basic, leading to peak tailing on standard silica-based columns.

  • Polymerization Risk: As a nylon precursor analogue, it can form linear oligomers (dimers/trimers) or cyclize to lactams during analysis if thermal stress is applied.

Comparison of Assessment Methods
FeatureMethod A: Integrated HPLC-MS + qNMR (Recommended)Method B: HPLC-UV (Low Wavelength) Method C: Titration (Perchloric Acid)
Specificity High. MS identifies specific impurities by mass.Low. Non-specific absorption at 205-210 nm detects solvents/buffers.Low. Cannot distinguish product from amine-containing impurities.
Quantitation Absolute. qNMR uses internal standard; no response factors needed.Relative. Assumes all impurities have equal extinction coefficients (incorrect).Functional. Measures total amine content only.
Detection Limit High Sensitivity. MS detects trace oligomers.Moderate. Noise baseline is high at low wavelengths.N/A. Macro-method only.
Blind Spots None (detects salts, water, and organics).Misses inorganic salts and non-UV active contaminants.Misses non-basic impurities (e.g., neutral dimers).

Method A: The Integrated Protocol (Recommended)

This protocol separates the identification of impurities (HPLC-MS) from the quantification of the main compound (qNMR).

Part 1: Impurity Profiling via HPLC-MS

Objective: To separate and identify organic impurities (e.g., 7-aminoheptanoic acid, caprolactam, oligomers).

Instrumentation: LC-MS (Single Quadrupole or Q-TOF) with ESI source.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

    • Why: The hydrophobic heptyl chain requires C18 for retention.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (pH ~2.7).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid protonates the amine (

      
      ), preventing interaction with silanols (reducing tailing) and enhancing ionization in MS positive mode.
      
  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute salts).

    • 2-15 min: 5%

      
       60% B (Linear gradient).
      
    • 15-20 min: 60%

      
       95% B (Wash).
      
  • Detection:

    • MS (ESI+): Scan range 50–500 m/z.

    • Target Ions:

      
       (Product), 
      
      
      
      (Hydrolysis product: Acid),
      
      
      (Dimer).
Part 2: Absolute Purity via qNMR

Objective: To determine the mass percentage of this compound without needing a reference standard of the compound itself.

Protocol:

  • Internal Standard (IS) Selection: Maleic Acid (TraceCERT® or equivalent).

    • Reasoning: Maleic acid provides a sharp singlet at

      
       6.3 ppm (in 
      
      
      
      or DMSO), a region completely free of the aliphatic signals of this compound (which appear at 1.2–3.0 ppm).
  • Solvent: DMSO-

    
    .
    
    • Why: Unlike

      
      , DMSO-
      
      
      
      does not exchange the amide protons rapidly, allowing verification of the amide doublet/triplet structure if needed.
  • Sample Preparation:

    • Weigh accurately ~10 mg of Sample (

      
      ) and ~5 mg of Internal Standard (
      
      
      
      ) into the same vial.
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 30 seconds (Must be 
      
      
      
      to ensure full relaxation for integration accuracy).
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integrated Area
      
    • 
      : Number of protons (Maleic acid = 2; this compound 
      
      
      
      -CH2 = 2)
    • 
      : Molar Mass[1]
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard[1]
      

Method B: The Traditional Approach (Alternative)

Use this only if MS/NMR facilities are unavailable. It relies on derivatization to make the compound visible to UV.

Protocol: Pre-column Derivatization with FMOC-Cl

  • Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).[2]

  • Reaction: Mix sample with borate buffer (pH 8) and FMOC-Cl solution. Incubate 5 mins.

    • Mechanism:[3][4] FMOC reacts with the primary amine to form a highly fluorescent/UV-active carbamate.

  • HPLC-UV: Detect at 265 nm.

  • Limitation: This quantifies the amine functionality.[5] If the impurity is a diamine, it will over-quantify.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct purity assessment path.

PurityAssessment Start Crude this compound Decision Is UV Chromophore Present? Start->Decision NoUV NO (Aliphatic Chain) Decision->NoUV Abs < 210nm Branch1 Method A: Integrated (Recommended) NoUV->Branch1 High Accuracy Req. Branch2 Method B: Traditional NoUV->Branch2 Routine QC qNMR qNMR (DMSO-d6 + Maleic Acid) Determines: Absolute Mass % Branch1->qNMR LCMS HPLC-MS (ESI+) Determines: Impurity Profile Branch1->LCMS Deriv Derivatization (FMOC/OPA) Branch2->Deriv Result Final Certificate of Analysis (Purity + Impurity ID) qNMR->Result LCMS->Result HPLCUV HPLC-UV (265 nm) Deriv->HPLCUV HPLCUV->Result

Caption: Analytical workflow for non-chromophoric amino-amides. Method A provides orthogonal validation (Mass + ID), while Method B relies on chemical modification.

Data Interpretation & Troubleshooting

When analyzing the data, use the following guide to interpret common anomalies.

ObservationProbable CauseCorrective Action
HPLC: Broad/Tailing Peak Silanol interaction with amine group.Ensure Mobile Phase pH < 3.0. Add 0.1% TFA if using UV (TFA suppresses MS signal, use Formic for MS).
NMR: Extra Doublet at 7-8 ppm Amide proton exchange or splitting.Normal in DMSO. In

, these disappear. Do not integrate amide protons for quantitation; use the carbon backbone (

-CH2).
MS: Signal at M+145 and M+289 Dimer formation in source or sample.Check if dimer peak exists in HPLC trace. If only in MS spectrum but not chromatogram, it is "in-source" dimerization (artifact).
qNMR Purity < HPLC Purity Presence of inorganic salts/solvents.HPLC "sees" only organic peaks. qNMR "sees" the mass of the weighed sample vs. active protons. The qNMR value is the true potency.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Center for Drug Evaluation and Research (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation.

  • Simmler, C., et al. (2014). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Biotechnology.

  • Agilent Technologies. (2020). Analysis of Aliphatic Amines using HILIC and Reversed-Phase LC-MS. (General Application Note Reference)

Sources

Structural confirmation of 7-Aminoheptanamide products by 1H and 13C NMR.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Aminoheptanamide (


) is a critical intermediate in the synthesis of specialized polyamides and pharmaceutical linkers (PROTACs). Its structural validation is frequently complicated by the presence of hydrolysis byproducts (7-aminoheptanoic acid) and cyclic lactams (2-azacyclooctanone/enantholactam).

This guide objectively compares Nuclear Magnetic Resonance (NMR) against Mass Spectrometry (MS) as the primary validation tool. While MS provides superior sensitivity, this guide demonstrates that 1H and 13C NMR are the only self-validating methods capable of distinguishing the primary amide functionality from potential hydrolysis contaminants without reference standards.

Part 1: Comparative Analysis of Analytical Methodologies

In the context of confirming the structure of


-amino amides, researchers must choose between high-sensitivity methods (MS) and high-fidelity structural methods (NMR).
NMR vs. LC-MS for Amino-Amide Validation
Feature1H/13C NMR (Recommended)LC-MS / HRMS (Alternative)
Primary Output Connectivity & Electronic EnvironmentMolecular Mass (

) & Fragmentation
Isomer Distinction High : Distinguishes Amide (

) from Acid (

) easily in DMSO-d6.
Low : Acid and Amide differ by only 1 Da (

vs

), which is detectable, but salt formation can obscure this in ESI.
Regiospecificity High : Assigns protons to specific carbons (

).
Medium : Requires complex MS/MS fragmentation analysis.
Quantification Absolute : qNMR requires no external standard.Relative : Requires a calibration curve with a pure standard.
Sample Requirement ~5-20 mg (Non-destructive)<1 mg (Destructive)

Verdict: While LC-MS is faster for high-throughput screening, NMR is required for Certificate of Analysis (CoA) generation because it definitively proves the existence of the terminal amide nitrogen, which MS can sometimes confuse with ammonium salt adducts of the corresponding acid.

Part 2: Structural Confirmation & Impurity Profiling

The primary challenge in synthesizing this compound is preventing hydrolysis to 7-aminoheptanoic acid or cyclization to enantholactam .

The Spectral Fingerprint (Target vs. Impurity)

The following data compares the theoretical and observed chemical shifts in DMSO-d6 . DMSO is chosen over


 or 

because it prevents proton exchange, allowing the observation of the amide

protons.
Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6, 400 MHz)
PositionProton TypeTarget: this compound (

ppm)
Impurity: 7-Aminoheptanoic Acid (

ppm)
Differentiation Key
Amide/Acid

/

6.70 & 7.20 (Broad singlets)11.5 - 12.0 (Very broad singlet)CRITICAL: Amide protons appear as two distinct peaks or one broad hump; Acid proton is far downfield.

-Carbonyl

2.05 (t,

Hz)
2.18 (t,

Hz)
Amides are slightly more shielded (upfield) than acids.

-Amine

2.50 - 2.55 (t)2.70 - 2.80 (t)Zwitterionic form of acid in DMSO deshields this signal.
Bulk Chain

1.20 - 1.55 (m)1.25 - 1.60 (m)Indistinguishable.
Amine

(Terminal)
1.5 - 3.0 (Broad, variable)7.5 - 8.0 (Broad, if

)
Highly dependent on water content/pH.
Table 2: 13C NMR Chemical Shift Comparison (DMSO-d6, 100 MHz)
Carbon TypeTarget: this compound (

ppm)
Impurity: 7-Aminoheptanoic Acid (

ppm)
Carbonyl (

)
174.5 176.0 - 178.0

-Carbon
35.5 34.0

-Carbon
41.8 39.5

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures the detection of the labile amide protons, which is the "Self-Validating" aspect of the experiment. If these protons are not visible, the structure cannot be confirmed as an amide.

Materials
  • Solvent: DMSO-d6 (99.9 atom % D) with 0.03% TMS. Note: Use a fresh ampoule to minimize water content, which can broaden amide signals.

  • Sample Mass: 10–15 mg.

  • Tube: 5mm High-Precision NMR Tube.

Workflow
  • Preparation: Dissolve 15 mg of the product in 0.6 mL DMSO-d6. Vortex until solution is clear.

    • Why: Suspensions yield broad lines that obscure J-coupling.

  • Acquisition (1H):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): Set to

      
       seconds.
      
    • Why: Amide protons have long T1 relaxation times. Short delays cause under-integration, leading to false purity calculations.

    • Scans: 16–32 scans.

  • Acquisition (13C):

    • Scans:

      
       scans (Carbonyl carbons have low sensitivity and long relaxation).
      
    • Decoupling: Proton-decoupled (CPD).

  • Processing:

    • Reference spectrum to TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

    • Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise.

Part 4: Visualization of Logic & Structure

Analytical Decision Matrix

This diagram illustrates the logic flow for choosing NMR over MS and interpreting the results.

AnalyticalMatrix Start Sample: this compound Candidate Choice Select Method Start->Choice MS LC-MS Analysis Choice->MS High Throughput NMR 1H NMR (DMSO-d6) Choice->NMR Structural Cert. MS_Result Result: m/z 158.1 [M+H]+ MS->MS_Result NMR_Check Check 6.5 - 7.5 ppm Region NMR->NMR_Check MS_Fail Ambiguity: Cannot distinguish Amide vs. Acid Salt MS_Result->MS_Fail Amide_Yes Two Broad Singlets (CONH2 confirmed) NMR_Check->Amide_Yes Signal Present Acid_Yes Broad Singlet > 11 ppm (Hydrolysis Product) NMR_Check->Acid_Yes Signal Absent

Figure 1: Decision matrix highlighting the risk of MS ambiguity and the definitive nature of NMR for amide validation.

Structural Assignment Map

This diagram correlates the molecular structure to the specific NMR signals described in Table 1.

StructureMap N_Term H2N- (Term) C7 CH2 (ω) N_Term->C7 S_Term δ 1.5-3.0 ppm (Broad) N_Term->S_Term Chain (CH2)4 (Bulk) C7->Chain S_C7 δ 2.50 ppm (Triplet) C7->S_C7 C2 CH2 (α) Chain->C2 S_Chain δ 1.2-1.6 ppm (Multiplet) Chain->S_Chain C1 C=O C2->C1 S_C2 δ 2.05 ppm (Triplet) C2->S_C2 N_Amide -NH2 (Amide) C1->N_Amide S_C1 δ 174.5 ppm (13C) C1->S_C1 S_Amide δ 6.7 & 7.2 ppm (Broad Singlets) N_Amide->S_Amide

Figure 2: Structural connectivity mapped to expected chemical shifts. The red dashed line indicates the critical amide signal for validation.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[1] [Link]

  • Emwas, A. H. (2015).[2] The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology. [Link]

  • Larkin, T. J. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. [Link]

Sources

A comparative review of cleavable versus non-cleavable linkers in antibody-drug conjugates.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Release Paradox

In the architecture of Antibody-Drug Conjugates (ADCs), the linker is not merely a bridge; it is the control switch that dictates the therapeutic window.[1] The fundamental engineering challenge lies in the Stability-Release Paradox : a linker must be stable enough to prevent premature payload dumping in systemic circulation (causing off-target toxicity) yet labile enough to release the cytotoxic warhead efficiently upon internalization (ensuring potency).[1]

This guide provides a technical comparison of the two dominant linker strategies—Cleavable and Non-Cleavable —analyzing their mechanisms, performance metrics, and experimental validation protocols.

Mechanism of Action: The Release Logic

The choice between cleavable and non-cleavable linkers fundamentally changes the drug's intracellular fate and its ability to kill neighboring tumor cells.[2]

Cleavable Linkers: The "Trojan Horse"

These linkers are designed to exploit specific physiological differentials between the blood (neutral pH, low protease activity) and the tumor environment (acidic pH, high protease activity, high reducing potential).

  • Enzymatic (e.g., Val-Cit): The most common class. Stable in plasma but rapidly hydrolyzed by lysosomal proteases like Cathepsin B .[1][3] Upon cleavage, the spacer (often PABC) self-immolates, releasing the free, unmodified payload.

  • Chemical (e.g., Disulfides, Hydrazones): Rely on the tumor's acidic endosomes (hydrazones) or high intracellular glutathione levels (disulfides).

Non-Cleavable Linkers: The "Locked Vault"

These linkers (e.g., Thioether/MCC) form a permanent covalent bond. They do not possess a trigger for release. Instead, they rely on the complete lysosomal degradation of the antibody backbone.

  • Release Product: The payload is released still attached to the linker and the amino acid residue (usually Lysine) it was conjugated to. This results in a charged, polar metabolite (e.g., Lys-SMCC-DM1) that cannot easily cross cell membranes.[4]

Visualization: Intracellular Trafficking & Release Pathways[5]

ADC_Release_Mechanism cluster_Cleavable Cleavable Linker Pathway cluster_NonCleavable Non-Cleavable Linker Pathway ADC_Entry ADC Internalization (Receptor-Mediated Endocytosis) Endosome Early Endosome (Sorting) ADC_Entry->Endosome Lysosome Lysosome (Proteolytic Environment) Endosome->Lysosome Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Lysosome->Cleavage Cleavable Linker Degradation mAb Degradation (Proteolysis) Lysosome->Degradation Non-Cleavable Linker Free_Payload Free Payload Released (Neutral/Hydrophobic) Cleavage->Free_Payload Bystander Bystander Effect (Diffusion to Neighbor Cells) Free_Payload->Bystander Membrane Permeable Adduct Linker-Payload-AA Adduct (Charged/Polar) Degradation->Adduct Trapped Intracellular Accumulation (No Diffusion) Adduct->Trapped Membrane Impermeable

Figure 1: Comparative mechanism of intracellular processing. Cleavable linkers allow for the release of membrane-permeable payloads, enabling the bystander effect, whereas non-cleavable linkers result in charged adducts trapped within the target cell.[2][4][6]

Performance Comparison: The Trade-offs

The selection of a linker type is a trade-off between systemic stability and tumor penetration power.[1][5]

Table 1: Technical Comparison Matrix
FeatureCleavable Linkers (e.g., Val-Cit-PABC)Non-Cleavable Linkers (e.g., SMCC)
Release Mechanism Protease (Cathepsin B), pH, or ReductionComplete mAb degradation
Payload Species Free, unmodified drug (e.g., MMAE, DXd)Amino acid-linker-drug adduct (e.g., Lys-SMCC-DM1)
Plasma Stability Moderate to High (Can be susceptible to extracellular esterases)Very High (Covalent thioether bond is chemically inert)
Bystander Effect Yes (Crucial for heterogeneous tumors)No (Restricted to antigen-positive cells)
MDR Resistance Lower (Free drug often pumped out by P-gp)Higher (Charged adducts are poor substrates for P-gp efflux)
Toxicity Profile Higher risk of systemic toxicity if prematurely cleaved (e.g., neutropenia)Generally lower systemic toxicity; toxicity driven by target expression
Clinical Example Enhertu (T-DXd), Adcetris (Brentuximab Vedotin)Kadcyla (T-DM1)
Critical Analysis: The Bystander Effect

The most significant functional difference is the Bystander Effect .[6] Solid tumors are rarely homogeneous; they often consist of antigen-positive and antigen-negative cells.

  • Cleavable Advantage: ADCs like Enhertu (cleavable GGFG linker) release a membrane-permeable payload (DXd). This payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[4][7] This is a primary driver of Enhertu's superior efficacy over Kadcyla in heterogeneous breast cancer models [1].

  • Non-Cleavable Limitation: Kadcyla (non-cleavable MCC linker) releases Lys-SMCC-DM1. The charged lysine residue prevents the metabolite from crossing the lipid bilayer, restricting cytotoxicity strictly to the cell that internalized the ADC.

Experimental Protocols: Validating Linker Stability

Trustworthy data requires rigorous validation. Below are the standard protocols for assessing linker performance.

Protocol A: In Vitro Plasma Stability Assay

Objective: Determine the rate of premature payload loss in circulation.

  • Preparation: Spike ADC (10 µg/mL) into pooled human/cynomolgus plasma.

  • Incubation: Incubate at 37°C under sterile conditions for 0, 24, 48, 96, and 168 hours.

  • Sampling: At each time point, remove an aliquot and quench protease activity (e.g., with protease inhibitor cocktail or immediate freezing).

  • Affinity Capture: Use Protein A/G magnetic beads to capture the ADC from plasma. Wash to remove free drug.

  • Analysis (Dual Method):

    • ELISA: Measure Total Antibody vs. Conjugated Antibody (using anti-payload antibody).

    • LC-HRMS (Gold Standard): Deglycosylate and reduce the captured ADC. Analyze the Heavy/Light chains to calculate the average Drug-to-Antibody Ratio (DAR) over time.

  • Calculation: Plot DAR vs. Time. A stable linker should show <10% drug loss over 96 hours.

Protocol B: Lysosomal Cleavage Assay (Cathepsin B)

Objective: Verify efficient release in the target environment.

  • Enzyme Activation: Activate recombinant human Cathepsin B in acetate buffer (pH 5.0) containing DTT (to simulate the reducing lysosomal environment).

  • Reaction: Incubate ADC (5 µM) with activated Cathepsin B at 37°C.

  • Monitoring: Take aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction with acetonitrile (precipitates protein).

  • Quantification: Centrifuge and analyze the supernatant via RP-HPLC or LC-MS/MS.

  • Success Metric: Cleavable linkers (e.g., Val-Cit) should show >50% release of free payload within 2 hours. Non-cleavable linkers should show zero release of free payload.

Visualization: Stability Assessment Workflow

Stability_Workflow cluster_Analysis Analysis Pathways Start ADC Sample Plasma Plasma Incubation (37°C, 0-168h) Start->Plasma Capture Protein A/G Capture Plasma->Capture FreeDrug Free Payload Quantification Plasma->FreeDrug Supernatant LCMS LC-HRMS (DAR Calculation) Capture->LCMS Intact ADC Decision Stability Profile LCMS->Decision FreeDrug->Decision

Figure 2: Workflow for in vitro plasma stability testing. Dual analysis of the intact conjugate (via LC-MS) and the supernatant (for free drug) ensures a comprehensive understanding of linker integrity.

Case Studies: The Real-World Impact
Case 1: Adcetris (Brentuximab Vedotin) - Cleavable Success
  • Linker: Valine-Citrulline (Val-Cit) dipeptide (Protease cleavable).[1]

  • Payload: MMAE (Monomethyl auristatin E).[8]

  • Outcome: The Val-Cit linker is stable in plasma but cleaved by Cathepsin B.[1][3] The released MMAE is membrane-permeable, exerting a strong bystander effect.[6] This was crucial for Hodgkin lymphoma, where the tumor mass is bulky and heterogeneous [2].

Case 2: Kadcyla (Trastuzumab Emtansine) - Non-Cleavable Stability
  • Linker: SMCC (Thioether).

  • Payload: DM1 (Maytansinoid).[9]

  • Outcome: Designed for maximum stability to minimize systemic toxicity.[1][10] While highly effective in HER2-positive breast cancer, its lack of bystander effect (due to the charged Lys-SMCC-DM1 metabolite) limits its efficacy in tumors with heterogeneous HER2 expression compared to newer cleavable ADCs like Enhertu [3].

References
  • Ogitani, Y., et al. "Bystander killing effect of DS-8201a, a novel anti-human epidermal growth factor receptor 2 antibody-drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity." Cancer Science, 2016. Link

  • Doronina, S. O., et al. "Development of potent monoclonal antibody auristatin conjugates for cancer therapy." Nature Biotechnology, 2003. Link

  • Barok, M., et al. "Trastuzumab emtansine: mechanism of action and drug resistance." Breast Cancer Research, 2014. Link

  • Jain, N., et al. "Current ADC Linker Chemistry." Pharmaceutical Research, 2015. Link

  • Beck, A., et al. "Strategies and challenges for the next generation of antibody–drug conjugates." Nature Reviews Drug Discovery, 2017. Link

Sources

Safety Operating Guide

Technical Guide: Safe Disposal and Handling of 7-Aminoheptanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

7-Aminoheptanamide (CAS 4726-93-6) is a bifunctional organic intermediate containing a primary amine and a terminal amide.[1][2][3] While not classified as a P-listed or U-listed acute hazardous waste by the US EPA, it must be managed as Hazardous Chemical Waste due to its potential for skin/eye irritation and chemical reactivity (alkalinity).[1][2]

Core Directive: Do NOT dispose of via sanitary sewer, trash, or evaporation.[1] The primary disposal pathway is High-Temperature Incineration via a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][2]

Chemical Profile & Hazard Identification

Effective disposal requires understanding the chemical's intrinsic properties.[1][2] As an amino-amide, this compound exhibits basicity (amine) and potential for hydrolysis (amide).[1][2]

ParameterDataOperational Implication
Chemical Name This compoundPrimary identification.
CAS Number 4726-93-6Use for waste manifesting.[1][2][3][4]
Molecular Formula

High nitrogen content requires incineration control (NOx).[1][2][3][4]
Physical State Solid (Powder/Crystalline)Dust control measures required during transfer.[1][2][3][4]
Acidity/Basicity Basic (Amine group)Incompatible with strong acids.
GHS Classification Irritant (Skin/Eye), STOT SE 3PPE (Nitrile gloves, safety goggles) is mandatory.[1][3][4]
RCRA Status Non-listed (Characteristic)Classify based on ignitability or toxicity if mixed with solvents.[1][2][3][4]

Scientific Insight: The presence of the primary amine group (


) dictates the segregation logic.[1][2] Mixing this compound with strong acids (e.g., Sulfuric Acid) in a waste container will result in an exothermic neutralization reaction, potentially pressurizing the vessel.[1]

Pre-Disposal Stabilization & Segregation

Before disposal, the waste stream must be stabilized to prevent accidental reactivity.[1]

A. Chemical Compatibility[1][2][5]
  • Segregate FROM: Strong acids, strong oxidizers (e.g., Peroxides, Nitrates), and acid anhydrides.[1][3][5]

  • Compatible WITH: General organic bases, non-halogenated organic solvents (if in solution).[1]

B. Container Selection
  • Solid Waste: Use High-Density Polyethylene (HDPE) wide-mouth jars.[1][2][3] Glass is acceptable but poses a breakage risk.[1][2]

  • Liquid Waste: If dissolved in solvent, use HDPE carboys or Safety Cans rated for the specific solvent carrier.[1]

  • Venting: Ensure caps are non-venting unless the waste is actively evolving gas (unlikely if segregated properly).[1][2]

Disposal Workflow: The Decision Matrix

This protocol utilizes a self-validating logic flow.[1][2] You must verify the physical state and mixture composition before selecting the waste stream.[1][2][6]

Operational Diagram

The following decision tree illustrates the critical control points for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidStream Solid/Powder Form StateCheck->SolidStream Dry Solid LiquidStream Liquid/Solution Form StateCheck->LiquidStream Dissolved SolidCont Containerize: HDPE Wide-Mouth Jar SolidStream->SolidCont LiquidChar Check Solvent Carrier LiquidStream->LiquidChar Labeling Labeling: 'Non-Regulated Organic Waste' OR Specific Hazard SolidCont->Labeling Halogenated Halogenated Solvent (e.g., DCM, Chloroform) LiquidChar->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., MeOH, DMSO) LiquidChar->NonHalogenated No Halogens Halogenated->Labeling NonHalogenated->Labeling TSDF Final Disposal: High-Temp Incineration Labeling->TSDF Pickup by EHS/Vendor

Figure 1: Logic flow for the segregation and packaging of this compound waste streams.

Step-by-Step Protocol
  • Characterization:

    • Confirm if the substance is pure solid or in solution.[1][2]

    • If in solution, identify the solvent.[1] Note: The solvent usually dictates the waste profile (Ignitability D001, Toxicity D0XX).[1][3][4]

  • Packaging:

    • Solids: Double-bag in 6-mil polyethylene bags or place directly into a rigid HDPE container.

    • Liquids: Fill container to 90% capacity to allow for headspace expansion. Do not overfill.

  • Labeling:

    • Apply a hazardous waste label.[1][2][7]

    • Chemical Name: Write "this compound" clearly. Do not use abbreviations or structural formulas.

    • Hazard Checkbox: Mark "Irritant" (if pure) or "Flammable" (if in organic solvent).[1][2]

  • Storage:

    • Store in a Satellite Accumulation Area (SAA) until pickup.[1][2]

    • Ensure secondary containment is used to capture potential leaks.[1][2]

Emergency Procedures (Spill Response)

In the event of a spill, the "Self-Validating" safety aspect requires immediate neutralization of the hazard source.[1][2]

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles.[1] If powder is airborne, use an N95 or P100 respirator.[1][2]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[1][2]

    • Liquid: Dike the spill with absorbent pads or vermiculite.[1][2]

  • Decontamination:

    • Wipe the surface with a mild detergent and water.[1][2]

    • Scientific Rationale: Since this compound is an organic amine, it is generally soluble in alcohols or dilute aqueous acids.[1][2] However, water/detergent is safest for surface cleaning to avoid creating new chemical hazards.[1][2]

  • Disposal of Debris: All cleanup materials (gloves, pads) must be disposed of as hazardous chemical waste following the protocol in Section 4.

Regulatory Compliance & References

Compliance is based on the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[1][2]

  • Waste Determination: Under 40 CFR § 262.11, the generator must determine if waste is hazardous.[1] While this compound is not P/U listed, it is a "Process Waste" that requires proper management to prevent environmental release.[1][2]

  • Drain Disposal Ban: Organic amides and amines generally do not meet the criteria for sanitary sewer discharge due to potential aquatic toxicity and nitrogen load.[1][2]

References
  • PubChem. (n.d.).[1][2][8][9] this compound Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2][4]

  • US Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link][1][2][4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.